molecular formula C13H24O3 B1305297 Ethyl l-Menthyl Carbonate CAS No. 35106-15-1

Ethyl l-Menthyl Carbonate

Cat. No.: B1305297
CAS No.: 35106-15-1
M. Wt: 228.33 g/mol
InChI Key: SYCXJIPGDBATKA-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl l-Menthyl Carbonate is a useful research compound. Its molecular formula is C13H24O3 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl l-Menthyl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl l-Menthyl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCXJIPGDBATKA-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188605
Record name Ethyl menthyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35106-15-1
Record name Ethyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35106-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl menthyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035106151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl menthyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl menthyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL MENTHYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF25GOS8AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl l-Menthyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl l-Menthyl Carbonate (CAS No. 35106-15-1), a derivative of the well-known cooling agent, l-menthol. Synthesizing available data with established scientific principles, this document delves into its chemical characteristics, synthesis, mechanism of action, and potential applications, with a focus on its relevance to sensory science and drug development.

Core Molecular Identity and Physicochemical Properties

Ethyl l-Menthyl Carbonate, systematically named ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate, is a carbonate ester of l-menthol.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 35106-15-1[1]
Molecular Formula C₁₃H₂₄O₃[1]
Molecular Weight 228.33 g/mol [1]
IUPAC Name ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate[1]
Synonyms l-Menthyl Ethyl Carbonate, (-)-Menthyl Ethyl Carbonate[1]
XLogP3-AA (Octanol/Water Partition Coefficient) 4.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Boiling Point (at reduced pressure) 403.00 K at 1.90 kPa[2]

These properties suggest a lipophilic molecule with potential for good membrane permeability, a key consideration in dermal applications and drug delivery. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets.

Synthesis of Carbonate Esters: A Mechanistic Perspective

Transesterification: This is a common and often preferred method due to its relatively mild conditions and avoidance of highly toxic reagents like phosgene.[3][4][5][6] The synthesis of Ethyl l-Menthyl Carbonate via transesterification would likely involve the reaction of l-menthol with diethyl carbonate. This reaction is typically catalyzed by a base or a Lewis acid.[4]

The general mechanism for base-catalyzed transesterification is as follows:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tetrahedral Intermediate Formation cluster_2 Step 3: Reformation of Carbonyl and Product Formation cluster_3 Step 4: Catalyst Regeneration l-Menthol l-Menthol Mentoxide Mentoxide Anion (Nucleophile) l-Menthol->Mentoxide Deprotonation Base Base (e.g., NaOMe) Base->Mentoxide Intermediate Tetrahedral Intermediate Mentoxide->Intermediate Nucleophilic attack on carbonyl carbon DEC Diethyl Carbonate DEC->Intermediate Ethoxide Ethoxide Leaving Group Intermediate->Ethoxide EMC Ethyl l-Menthyl Carbonate Intermediate->EMC Collapse of intermediate Base_regen Regenerated Base Ethoxide->Base_regen Protonation Ethanol Ethanol Ethanol->Base_regen

Figure 1: General mechanism for the base-catalyzed synthesis of Ethyl l-Menthyl Carbonate via transesterification.

Phosgene-based Synthesis: Historically, carbonates were synthesized using phosgene or its derivatives. This method is now largely avoided in industrial settings due to the extreme toxicity of phosgene.[3]

Postulated Mechanism of Action: A Focus on Sensory Receptors

The primary interest in Ethyl l-Menthyl Carbonate stems from its structural relationship to l-menthol, a well-characterized agonist of the transient receptor potential melastatin 8 (TRPM8) channel. This ion channel is a key sensor for cold temperatures and cooling agents in mammals.

It is highly probable that Ethyl l-Menthyl Carbonate also functions as a TRPM8 agonist. The menthyl moiety is crucial for binding to and activating the TRPM8 channel, leading to an influx of calcium ions into sensory neurons. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

The addition of the ethyl carbonate group to the menthol backbone likely modifies its physicochemical properties, which in turn can affect its interaction with the TRPM8 receptor and its overall sensory profile. Potential modifications include:

  • Potency and Efficacy: The ethyl carbonate group may alter the binding affinity of the molecule for the TRPM8 receptor, potentially leading to a stronger or weaker cooling sensation compared to menthol.

  • Duration of Action: The increased molecular weight and lipophilicity may result in a longer-lasting cooling effect due to slower metabolism and clearance from the site of application.

  • Sensory Profile: The modification may reduce the characteristic minty odor and potential for bitterness associated with higher concentrations of menthol, leading to a "cleaner" cooling sensation.

G cluster_0 Sensory Neuron cluster_1 cluster_2 TRPM8 TRPM8 Channel (Closed State) Ca2+ Ca²⁺ TRPM8->Ca2+ Channel Opening (Ca²⁺ Influx) EMC Ethyl l-Menthyl Carbonate EMC->TRPM8 Binding and Activation Signal Nerve Impulse to Brain (Cooling Sensation) Ca2+->Signal Depolarization

Figure 2: Postulated mechanism of action for Ethyl l-Menthyl Carbonate as a TRPM8 agonist.

Potential Applications in Research and Development

Given its likely properties as a cooling agent, Ethyl l-Menthyl Carbonate holds potential in several areas of research and development:

  • Sensory Science: As a tool to probe the structure-activity relationships of TRPM8 agonists. By comparing its effects to those of menthol and other derivatives, researchers can gain a deeper understanding of the molecular requirements for TRPM8 activation.

  • Drug Development:

    • Topical Analgesics: As an active ingredient in topical formulations for the relief of musculoskeletal pain, leveraging the analgesic properties of TRPM8 activation.

    • Dermatology: In products aimed at soothing irritated skin conditions, where a cooling sensation can provide symptomatic relief.

    • Respiratory Conditions: As an inhaled agent to elicit a cooling sensation in the respiratory tract, potentially providing relief from coughing and congestion.

  • Flavor and Fragrance Industry: As a long-lasting, low-odor cooling agent in consumer products such as chewing gum, confectionary, and personal care items.[7]

Analytical Methodologies

The analysis of carbonate esters is routinely performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). A specific analytical method for Ethyl l-Menthyl Carbonate would need to be developed and validated, but a general approach can be outlined based on methods for similar compounds.

Experimental Protocol: Hypothetical GC-MS Method for the Analysis of Ethyl l-Menthyl Carbonate

  • Sample Preparation: Dissolve a known quantity of Ethyl l-Menthyl Carbonate in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8860 GC system or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: Agilent J&W HP-5ms Ultra Inert column (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis: The retention time of the peak corresponding to Ethyl l-Menthyl Carbonate would be determined. The mass spectrum would be analyzed for characteristic fragment ions to confirm the identity of the compound. Quantification could be achieved by creating a calibration curve with standards of known concentration.

Safety and Toxicological Profile

A comprehensive safety and toxicological profile for Ethyl l-Menthyl Carbonate is not publicly available. However, a preliminary assessment can be made based on the known properties of l-menthol and general principles of toxicology for similar esters.

  • Dermal Irritation: L-menthol can cause skin irritation, especially at high concentrations. It is reasonable to assume that Ethyl l-Menthyl Carbonate may also have some potential for dermal irritation.

  • Ocular Irritation: As with many organic esters, direct contact with the eyes is likely to cause irritation.

  • Inhalation: Inhalation of high concentrations of volatile organic compounds can lead to respiratory tract irritation.

  • Systemic Toxicity: The systemic toxicity of Ethyl l-Menthyl Carbonate is unknown. However, given its structural similarity to l-menthol, it is unlikely to be highly toxic in small quantities, but further studies are required to establish a clear safety profile.

It is imperative that this compound is handled in accordance with standard laboratory safety procedures, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion and Future Directions

Ethyl l-Menthyl Carbonate represents an interesting molecule at the intersection of sensory science, drug development, and the flavor and fragrance industry. Its potential as a long-lasting, low-odor cooling agent warrants further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive analytical characterization.

  • Pharmacological Profiling: Detailed in vitro and in vivo studies to confirm its activity as a TRPM8 agonist and to evaluate its potency, efficacy, and potential off-target effects.

  • Sensory Evaluation: Formal sensory panel studies to characterize its cooling intensity, duration, and overall sensory profile in comparison to existing cooling agents.

  • Toxicological Assessment: A thorough evaluation of its safety profile, including dermal and ocular irritation, sensitization potential, and systemic toxicity.

By addressing these knowledge gaps, the scientific and industrial communities can fully unlock the potential of Ethyl l-Menthyl Carbonate.

References

  • Google Patents. (n.d.). CN105541630A - Method for preparing ethyl methyl carbonate.
  • Google Patents. (n.d.). CN101357889B - A kind of preparation method of ethyl methyl carbonate.
  • Google Patents. (n.d.). CN103214373B - Ethyl methyl carbonate synthesis method.
  • PubChem. (n.d.). Ethyl menthyl carbonate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl L-menthyl carbonate (CAS 35106-15-1). Retrieved from [Link]

  • The Good Scents Company. (n.d.). laevo-menthol ethylene glycol carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1900047A - Process for preparing methyl ethyl carbonate by ester exchanging reaction.

Sources

Technical Guide: Solubility Profile of Ethyl l-Menthyl Carbonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile of Ethyl l-Menthyl Carbonate, structured for researchers and formulation scientists.

Executive Summary & Chemical Identity[1][2][3]

Ethyl l-Menthyl Carbonate (ELMC) is a specialized carbonic acid ester used primarily as a physiological cooling agent in pharmaceutical, cosmetic, and oral care formulations. It functions as a TRPM8 channel agonist, providing a sustained cooling sensation with lower volatility and irritation potential than L-Menthol.

Critical Distinction: Researchers must distinguish this compound from Ethyl Methyl Carbonate (EMC, CAS 623-53-0), a short-chain carbonate used as an electrolyte solvent in lithium-ion batteries. This guide focuses exclusively on the menthyl ester.

ParameterSpecification
IUPAC Name Ethyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl carbonate
CAS Number 35106-15-1
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
Physical State Colorless liquid to low-melting solid (depending on purity/isomer ratio)
LogP (Predicted) ~4.4 (Highly Lipophilic)

Solubility Profile & Solvent Compatibility[1][4][5][6][7]

ELMC exhibits a classic lipophilic solubility profile characteristic of terpene esters. Its bulky menthyl group and non-polar hydrocarbon backbone dictate its high affinity for organic solvents and immiscibility with water.

Solubility Classification Table

The following data summarizes the solubility behavior of ELMC at 25°C.

Solvent ClassSpecific SolventSolubility StatusFormulation Notes
Alcohols Ethanol (96%+)Very Soluble (>10%)Ideal primary carrier. Miscible in all proportions.
IsopropanolVery Soluble Suitable for topical pharmaceutical sprays.
Glycols Propylene Glycol (PG)Moderate/Variable Solubility is temperature-dependent. May require heating to 40°C for dissolution; risk of crystallization at low temps.
Dipropylene GlycolSoluble Better compatibility than PG due to lower polarity.
GlycerinInsoluble Incompatible. Requires an emulsifier (e.g., Polysorbate 80) to disperse.
Esters/Oils Isopropyl Myristate (IPM)Very Soluble Excellent carrier for topical creams and oils.
TriacetinSoluble Good co-solvent for flavor/oral care applications.
Medium Chain Triglycerides (MCT)Soluble Standard carrier for lipophilic actives.
Aqueous WaterInsoluble (<0.1 g/L)Requires solubilization (surfactants) or encapsulation.
The Propylene Glycol (PG) Challenge

Propylene Glycol is a standard carrier in many pharmaceutical and sensory formulations, but ELMC shows limited miscibility in pure PG compared to Ethanol.

  • Mechanism: The hydroxyl groups of PG create a hydrogen-bonding network that energetically disfavors the intrusion of the bulky, hydrophobic menthyl moiety.

  • Solution: To achieve stable high-concentration solutions in PG, a co-solvent strategy is recommended. Pre-dissolve ELMC in Ethanol or Triethyl Citrate before adding to PG.

Mechanistic Analysis & Prediction

The solubility behavior of ELMC can be understood through Hansen Solubility Parameters (HSP) . The molecule relies heavily on dispersion forces (


) and weak polar interactions (

), lacking strong hydrogen bonding donors.
Solubility Mechanism Diagram (Graphviz)

SolubilityMechanism cluster_outcome Solubility Outcome ELMC Ethyl l-Menthyl Carbonate (Lipophilic Core) Ethanol Ethanol (Amphiphilic) ELMC->Ethanol Van der Waals + Dipole Interactions Water Water (High Polarity) ELMC->Water Hydrophobic Exclusion PG Propylene Glycol (H-Bond Network) ELMC->PG Limited Miscibility (Steric Hindrance) Soluble Stable Solution Ethanol->Soluble PhaseSep Phase Separation Water->PhaseSep PG->Soluble With Heat/Co-solvent PG->PhaseSep At High Conc.

Caption: Mechanistic interaction pathways determining the solubility of ELMC in polar and non-polar solvents.

Experimental Protocols

For researchers validating ELMC solubility for a specific formulation (e.g., a topical gel or vape liquid), the following self-validating protocol is recommended.

Saturation Shake-Flask Method (Standardized)

Objective: Determine the saturation solubility of ELMC in a target solvent (e.g., PG/Ethanol 50:50).

  • Preparation: Add excess Ethyl l-Menthyl Carbonate (solid or liquid) to 10 mL of the target solvent in a glass vial.

  • Equilibration:

    • Seal the vial and place it in a thermostatic shaker bath at 25°C ± 0.5°C.

    • Agitate at 100 RPM for 24 hours.

  • Verification of Saturation: Ensure undissolved ELMC is visible. If all dissolves, add more ELMC and repeat step 2.

  • Sampling:

    • Stop agitation and allow phases to separate for 4 hours (or centrifuge at 3000 RPM for 10 mins).

    • Withdraw the supernatant using a syringe filter (0.45 µm PTFE - Note: Use PTFE, as Nylon may bind to the carbonate).

  • Quantification:

    • Dilute the supernatant with Acetonitrile.

    • Analyze via GC-FID or HPLC-UV (210 nm).

    • Calculation:

      
      
      
Formulation Stress Test (Cold Crash)

Because ELMC is often used in products stored at varying temperatures, a "Cold Crash" test is essential to ensure the dissolved carbonate does not recrystallize or oil out.

  • Protocol: Prepare the solution at the desired concentration. Store at 4°C for 72 hours.

  • Pass Criteria: Solution remains optically clear with no precipitate or phase separation.

Applications & Stability

Stability in Solution

Ethyl l-Menthyl Carbonate is an ester. While relatively stable, it is susceptible to hydrolysis in aqueous environments, particularly at extreme pH levels.

  • pH Range: Optimal stability is pH 4.0 – 7.0.

  • Degradation: In highly alkaline media (pH > 8), it hydrolyzes to release L-Menthol and Ethanol/Carbon dioxide. This changes the sensory profile from "cooling" to "minty/volatile."

Bioavailability Implication

The high lipophilicity (LogP ~4.4) ensures excellent skin penetration (partitioning into the stratum corneum) but poor bioavailability in aqueous oral formulations without emulsification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084601, Ethyl menthyl carbonate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances 24.[1] (FEMA No. 3805 and related menthyl carbonates).[2][3] Retrieved from [Link]

  • Symrise AG. Technical Data Sheet: Frescolat® ML / MGA / Type MPC. (Industry standard reference for menthyl derivative solubility behavior). Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for general ester solubility principles).

Sources

Preamble: Charting the Unexplored Computational Landscape of Ethyl l-Menthyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Investigation of Ethyl l-Menthyl Carbonate

Ethyl l-Menthyl Carbonate, a chiral ester derived from the naturally occurring l-menthol, presents a fascinating subject for theoretical investigation. Its molecular architecture, combining a flexible ethyl carbonate group with a sterically demanding and conformationally complex menthyl moiety, suggests a rich landscape of structural dynamics, spectroscopic signatures, and stereoelectronic properties. Despite its potential utility in fields ranging from asymmetric synthesis to novel solvent systems, a comprehensive theoretical characterization of this molecule is conspicuously absent in the current scientific literature.

This guide, therefore, serves as a detailed roadmap for researchers, computational chemists, and drug development professionals to systematically explore the molecular properties of Ethyl l-Menthyl Carbonate using modern theoretical methods. As a senior application scientist, my objective is not to merely list protocols but to provide a self-validating framework that explains the causality behind each computational choice. We will proceed by establishing a robust understanding of the molecule's conformational preferences, predicting its vibrational spectra for experimental validation, and finally, dissecting its electronic structure to forecast its reactivity. This document is structured to be a practical guide for initiating and executing a complete in silico analysis.

Part 1: Foundational Analysis of Molecular Structure and Conformational Dynamics

Core Objective: To identify all energetically accessible conformations of Ethyl l-Menthyl Carbonate and to determine their thermodynamic populations.

Expert Rationale: The observed macroscopic properties of a flexible molecule are the population-weighted average of its individual conformational states. The menthyl group's cyclohexane ring exists in a dynamic equilibrium of chair and boat-like structures, while rotations around the carbonate's C-O and C-C single bonds introduce additional degrees of freedom. A thorough conformational analysis is therefore not an academic exercise; it is the fundamental prerequisite for accurately predicting spectroscopic properties and chemical reactivity[1][2][3]. Neglecting this step can lead to theoretical predictions that bear little resemblance to experimental reality.

Experimental Protocol: A Multi-Step Approach to Navigating the Potential Energy Surface
  • Initial Structure Generation:

    • Action: Generate the initial 3D molecular structure from its canonical SMILES representation: CCOC(=O)O[C@@H]1CC)C[4].

    • Causality: The SMILES string contains the essential 2D connectivity and stereochemical information. This serves as the starting point for 3D exploration.

  • Force Field-Based Conformational Search:

    • Action: Perform a stochastic or systematic conformational search using a robust molecular mechanics force field (e.g., MMFF94 or OPLS3e). This involves randomly or systematically rotating all rotatable bonds and exploring the ring pucker of the menthyl group.

    • Causality: Quantum mechanical methods are too computationally expensive to explore the vast conformational space of a molecule this size directly. A force field-based search efficiently generates thousands of potential conformers, filtering out high-energy structures and providing a diverse set of candidates for more accurate refinement.

  • Quantum Mechanical Geometry Optimization and Ranking:

    • Action: Subject all unique conformers from the previous step (typically those within a 10-15 kcal/mol window of the global minimum) to geometry optimization using Density Functional Theory (DFT). A cost-effective level of theory, such as B3LYP with a modest basis set like 6-31G(d), is appropriate for this initial screening.

    • Causality: This step refines the geometries and provides a more reliable energy ranking than molecular mechanics. It narrows down the pool of candidate structures to a manageable number for high-accuracy calculations.

  • High-Accuracy Single-Point Energy and Final Optimization:

    • Action: For the lowest energy conformers (e.g., within 3-5 kcal/mol of the new minimum), perform a final geometry optimization and frequency calculation using a higher level of theory. A recommended functional is B3LYP-D3, which includes Grimme's dispersion correction, paired with a larger basis set like 6-311++G(d,p)[5]. The dispersion correction is critical for accurately modeling the intramolecular non-covalent interactions that dictate conformational preferences.

    • Causality: This final step provides highly accurate relative energies (both electronic and Gibbs free energy) and confirms that each structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

  • Thermodynamic Population Analysis:

    • Action: Using the calculated Gibbs free energies (G) at a standard temperature (e.g., 298.15 K), calculate the Boltzmann population (Pᵢ) of each conformer i using the formula: Pᵢ = exp(-ΔGᵢ / RT) / Σⱼexp(-ΔGⱼ / RT)

    • Causality: This calculation determines the percentage contribution of each conformer to the overall molecular ensemble at thermal equilibrium, which is essential for simulating temperature-dependent properties.

Data Presentation: Summary of Conformational Analysis
Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)Boltzmann Population (%) at 298.15 K
EMC-Conf-010.000.00ValueValue
EMC-Conf-02ValueValueValueValue
EMC-Conf-03ValueValueValueValue
...............
Visualization: Conformational Analysis Workflow

G cluster_input Input cluster_workflow Computational Workflow cluster_output Output SMILES SMILES String MM_Search Molecular Mechanics Conformational Search SMILES->MM_Search DFT_Opt DFT Geometry Optimization (Screening, e.g., B3LYP/6-31G(d)) MM_Search->DFT_Opt Unique Low-E Conformers High_DFT High-Accuracy DFT Opt + Freq (e.g., B3LYP-D3/6-311++G(d,p)) DFT_Opt->High_DFT Refined Low-E Conformers Boltzmann Boltzmann Population Analysis High_DFT->Boltzmann Results Ranked Conformers (Energies, Geometries, Populations) Boltzmann->Results

Caption: Workflow for robust conformational analysis.

Part 2: Theoretical Vibrational Spectroscopy for Structural Elucidation

Core Objective: To compute the theoretical infrared (IR) and Raman spectra of Ethyl l-Menthyl Carbonate, enabling direct comparison with experimental data for structural validation.

Expert Rationale: Every molecule possesses a unique vibrational fingerprint. By calculating these vibrations from first principles, we can achieve several critical goals: 1) Validate the computed lowest-energy conformer by matching its theoretical spectrum to an experimental one. 2) Assign specific absorption bands to the underlying molecular motions, providing a level of detail often unattainable through experiment alone. 3) Understand how intermolecular interactions, such as those in a liquid phase, might shift these vibrational frequencies[6][7][8].

Experimental Protocol: From Quantum Mechanics to Interpretable Spectra
  • Harmonic Frequency Calculation:

    • Action: Perform a vibrational frequency calculation for the most stable conformer(s) identified in Part 1. This is a standard procedure that must be run at the same level of theory as the final geometry optimization (e.g., B3LYP-D3/6-311++G(d,p)).

    • Causality: The calculation solves the nuclear Schrödinger equation within the harmonic oscillator approximation. The outputs are the vibrational normal modes, their corresponding frequencies, and the necessary data to determine IR intensities and Raman activities. The absence of imaginary frequencies re-confirms the structure as a true energy minimum.

  • Frequency Scaling:

    • Action: Apply an empirical scaling factor to the computed harmonic frequencies. These factors are specific to the level of theory (functional/basis set) used and are well-documented in the literature (e.g., available from the NIST Computational Chemistry Comparison and Benchmark Database).

    • Causality: The harmonic approximation neglects anharmonic effects and other systemic errors in the DFT calculation, causing a systematic overestimation of vibrational frequencies. Scaling provides a simple yet effective correction, dramatically improving agreement with experimental spectra.

  • Spectral Simulation and Visualization:

    • Action: Generate a simulated spectrum by broadening each calculated, scaled frequency into a peak with a specific shape (typically Lorentzian or Gaussian) and an intensity proportional to the calculated IR intensity or Raman activity.

    • Causality: This transforms the "stick spectrum" of raw data into a continuous plot that visually resembles an experimentally measured spectrum, facilitating direct comparison.

  • Vibrational Mode Assignment:

    • Action: For each significant peak, analyze the atomic displacement vectors associated with the corresponding normal mode using molecular visualization software.

    • Causality: This allows for the unambiguous assignment of spectral features to specific functional group vibrations, such as the characteristic C=O stretch of the carbonate group, the C-H stretches of the ethyl and menthyl groups, or the skeletal deformations of the cyclohexane ring[7].

Data Presentation: Vibrational Mode Assignment Table
Calculated Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
Value(For comparison)ValueValueν(C-H), ethyl CH₃ asymmetric stretch
Value(For comparison)ValueValueν(C=O), carbonate stretch
Value(For comparison)ValueValueδ(CH₂), ethyl scissoring
Value(For comparison)ValueValueν(C-O-C), asymmetric stretch
...............
Visualization: From Structure to Spectrum

G Structure Optimized 3D Structure (Lowest Energy Conformer) Freq_Calc Frequency Calculation (DFT) Structure->Freq_Calc Raw_Data Harmonic Frequencies IR Intensities Raman Activities Freq_Calc->Raw_Data Scaling Apply Empirical Scaling Factor Raw_Data->Scaling Assignment Vibrational Mode Assignment Raw_Data->Assignment Simulation Broaden Peaks (Lorentzian/Gaussian) Scaling->Simulation Spectrum Simulated IR/Raman Spectrum Simulation->Spectrum G cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Predicted Reactivity HOMO HOMO (Highest Occupied) Energy_Gap HOMO-LUMO Energy Gap Nucleophilic Nucleophilic Sites (Electron Donation) HOMO->Nucleophilic LUMO LUMO (Lowest Unoccupied) Electrophilic Electrophilic Sites (Electron Acceptance) LUMO->Electrophilic Stability Kinetic Stability Energy_Gap->Stability Large gap correlates with high stability

Sources

Ethyl l-Menthyl Carbonate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Ethyl l-Menthyl Carbonate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Abstract

Ethyl l-Menthyl Carbonate is a synthetic derivative of l-menthol, engineered to elicit a potent and lasting cooling sensation. Its primary mechanism of action is the specific and direct activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key thermosensor in the peripheral nervous system. This guide elucidates the molecular interactions, downstream signaling cascades, and the validated experimental methodologies used to characterize this mechanism. By understanding the causality behind its function, from ion channel gating to sensory perception, researchers can better leverage its properties in pharmaceutical, cosmetic, and therapeutic applications.

Introduction: The Molecular Basis of Cutaneous Cooling

The sensation of cold is not merely a physical event but a complex neurological process initiated at the molecular level. The body perceives thermal changes through a family of proteins known as Transient Receptor Potential (TRP) ion channels.[1] Within this family, TRPM8 has been definitively identified as the principal receptor for detecting innocuous cold temperatures (below ~28°C) and is the molecular target for cooling agents like l-menthol and its derivatives.[2][3]

Ethyl l-Menthyl Carbonate (FEMA No. 3805), a carbonate ester of l-menthol, has been developed as a high-efficacy cooling agent. Unlike its parent compound, it offers advantages such as lower volatility and a more favorable odor profile, making it highly suitable for topical applications. Its action is not a result of actual temperature reduction but rather a pharmacological "trick" on the nervous system, inducing a purely sensory effect. This guide provides a detailed examination of this mechanism.

Chemical and Physical Properties

A foundational understanding of Ethyl l-Menthyl Carbonate's properties is essential for its application in research and development.

PropertyValueUnit
CAS Number 35106-15-1N/A
Molecular Formula C₁₃H₂₄O₃N/A
Molecular Weight 228.33 g/mol
IUPAC Name ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonateN/A
logP (Octanol/Water) 3.620N/A
Water Solubility -3.47 (log10 mol/l)N/A
Data sourced from PubChem and Cheméo.[4][5]

The Core Mechanism: Direct Agonism of the TRPM8 Ion Channel

The cooling sensation produced by Ethyl l-Menthyl Carbonate is mediated by its direct interaction with the TRPM8 channel located on the plasma membrane of primary afferent sensory neurons.[2][6]

TRPM8: The Cold and Menthol Receptor

TRPM8 is a non-selective cation channel, meaning that when activated, it allows the passage of positively charged ions—primarily Calcium (Ca²⁺) and Sodium (Na⁺)—across the neuronal membrane.[1] These channels are polymodal, responding to both thermal stimuli (cold) and chemical agonists.[7] L-menthol and its derivatives act as potent chemical agonists.[3]

Ligand Binding and Channel Gating

The binding of Ethyl l-Menthyl Carbonate to the TRPM8 receptor is a stereospecific interaction. The l-isomer, corresponding to the natural configuration of menthol, exhibits significantly higher potency than other stereoisomers.[8][9] This interaction is believed to occur within a binding pocket formed by the channel's transmembrane domains.

Upon binding, Ethyl l-Menthyl Carbonate acts as a gating modifier .[3] It stabilizes the channel in its open conformation, effectively shifting the voltage dependence of activation.[3][7] This means the channel is more likely to open at physiological skin temperatures, temperatures at which it would normally remain closed.

Neuronal Depolarization and Signal Transduction

The activation and opening of the TRPM8 channel initiates a rapid influx of Ca²⁺ and Na⁺ into the sensory neuron. This influx of positive charge depolarizes the cell membrane, reducing the negative resting potential. Once this depolarization reaches a critical threshold, it triggers the firing of an action potential. This electrical signal then propagates along the axon of the sensory nerve to the dorsal root ganglion and ultimately to the brain, where it is interpreted as a distinct sensation of cold.[1][10]

TRPM8_Activation_Pathway cluster_membrane Sensory Neuron Membrane TRPM8_closed TRPM8 Channel (Closed State) TRPM8_open TRPM8 Channel (Open State) TRPM8_closed->TRPM8_open Conformational Change Ca_Na_influx Influx of Ca²⁺ / Na⁺ TRPM8_open->Ca_Na_influx Opens Pore EMC Ethyl l-Menthyl Carbonate EMC->TRPM8_closed Binds to Receptor Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain: 'Cold Sensation' Action_Potential->Brain

Caption: TRPM8 activation pathway by Ethyl l-Menthyl Carbonate.

Validating the Mechanism: Key Experimental Protocols

The elucidation of this mechanism relies on robust, self-validating experimental systems. The causality behind these experimental choices is to isolate the specific interaction between the compound and its target channel.

Protocol: Heterologous Expression and Calcium Imaging

This is a primary method for screening and characterizing TRPM8 agonists. The logic is to introduce the target receptor into a "blank slate" cell line that does not naturally express it, thereby ensuring any observed effect is directly due to the compound's interaction with the introduced receptor.

Step-by-Step Methodology:

  • Cell Culture: Maintain a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, in standard culture conditions. These cells are chosen for their robust growth and high transfection efficiency.

  • Transfection: Introduce a plasmid vector containing the cDNA for human TRPM8 into the cells using a lipid-based transfection reagent. A control group should be transfected with an empty vector.

  • Fluorescent Dye Loading: 24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[11] These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium.

  • Baseline Measurement: Using a fluorescence plate reader or microscope, measure the baseline fluorescence of the cells in a physiological buffer.

  • Compound Application: Add varying concentrations of Ethyl l-Menthyl Carbonate to the cells.

  • Data Acquisition: Record the change in fluorescence intensity over time. A sharp increase in fluorescence in the TRPM8-expressing cells (but not the control cells) upon compound addition confirms agonist activity.

  • Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

Calcium_Imaging_Workflow A 1. Culture HEK293 Cells B 2. Transfect with TRPM8 Plasmid A->B C 3. Load with Fluo-4 AM Dye B->C D 4. Measure Baseline Fluorescence C->D E 5. Apply Ethyl l-Menthyl Carbonate D->E F 6. Record Fluorescence Increase E->F G 7. Analyze Data (EC₅₀ Calculation) F->G

Caption: Experimental workflow for Calcium Imaging assay.

Protocol: Patch-Clamp Electrophysiology

For a more detailed, quantitative understanding of ion channel function, patch-clamp electrophysiology is the gold standard. This technique directly measures the flow of ions through a single or population of channels, providing unparalleled insight into gating kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Use TRPM8-transfected cells as described above.

  • Pipette Formation: A glass micropipette with a tip diameter of ~1 µm is filled with a conductive salt solution and pressed against the membrane of a single cell.

  • Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane, electrically isolating the patch of membrane under the pipette.

  • Whole-Cell Configuration: The membrane patch is then ruptured, allowing direct electrical access to the cell's interior. The voltage across the cell membrane is "clamped" to a set value by the recording amplifier.

  • Compound Perfusion: A solution containing Ethyl l-Menthyl Carbonate is washed over the cell.

  • Current Measurement: The amplifier measures the electrical current required to maintain the clamped voltage. Activation of TRPM8 channels by the compound leads to an inward flow of cations, which is recorded as an inward current. This provides a direct, real-time measurement of channel activity.[7]

Physiological Consequences and Therapeutic Implications

The activation of TRPM8 by Ethyl l-Menthyl Carbonate has several important downstream physiological effects.

  • Sensory Effects: The primary and most well-known effect is a clean, long-lasting cooling sensation. This is utilized extensively in oral care, cosmetics, and topical products to improve thermal comfort.[6][12]

  • Analgesia: TRPM8 activation has been shown to produce analgesia, particularly in models of neuropathic and inflammatory pain.[13][14] By activating TRPM8 on nociceptors, cooling agents can effectively "gate" or override pain signals. This makes TRPM8 an attractive target for the development of novel, non-opioid topical analgesics.

  • Vasomotor Responses: The perception of cold, even when pharmacologically induced, can trigger physiological cold responses, such as localized vasoconstriction.[10][15] This must be considered in formulations intended for large surface areas or specific therapeutic applications.

  • Receptor Selectivity: A critical aspect of cooling agent development is selectivity. While menthol can activate other TRP channels like TRPA1 (associated with irritation) at high concentrations, derivatives are often engineered for higher selectivity towards TRPM8, providing a cleaner cooling sensation with fewer off-target effects.[13][14]

Conclusion

The mechanism of action of Ethyl l-Menthyl Carbonate is a well-defined process centered on the direct agonism of the TRPM8 ion channel. Its ability to chemically activate this thermal sensor provides a powerful tool for inducing a cooling sensation without a physical change in temperature. The validation of this mechanism through rigorous in vitro protocols like calcium imaging and patch-clamp electrophysiology provides a solid foundation for its application. For drug development professionals and researchers, understanding this precise molecular interaction is key to harnessing its potential in creating next-generation analgesics, sensory agents, and other advanced therapeutics.

References

  • Watson, R. R., & Preedy, V. R. (Eds.). (2016). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. In Bioactive Compounds in Health and Disease (Vol. 2). Academic Press. [Link]

  • Fischer, M. J., & Kym, P. R. (2011). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. ResearchGate. [Link]

  • Liu, B., & Fan, L. (2019). The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Journal of Pain Research, 12, 2151–2165. [Link]

  • Klein, A. H., & Carstens, M. I. (2013). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. Chemical Senses, 38(7), 567–581. [Link]

  • Google Patents. (2007).
  • Dhaka, A., & Story, G. M. (2007). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

  • Ravetti, S., & et al. (2022). Menthol carbonates as potent antiparasitic agents: synthesis and in vitro studies along with computer-aided approaches. BMC Complementary Medicine and Therapies, 22(1), 163. [Link]

  • Xu, L., & Zheng, J. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 13, 892010. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl L-menthyl carbonate (CAS 35106-15-1). [Link]

  • Wikipedia. (n.d.). Ibogaine. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl menthyl carbonate. PubChem Compound Database. [Link]

  • Ravetti, S., & et al. (2022). Menthol carbonates as potent antiparasitic agents: synthesis and in vitro studies along with computer-aided approaches. PubMed. [Link]

  • Fujii, N., & Honda, Y. (2018). L-Menthol Attenuates the Magnitude of Cold-Induced Vasodilation on the Extremities of Young Females. Journal of Physiological Anthropology, 37(1), 11. [Link]

  • Liu, C., & et al. (2024). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. RSC Publishing. [Link]

  • Zhang, Y., & et al. (2023). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. PubMed. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. cromlab-instruments.es. [Link]

  • Pergolizzi, J. V. Jr., & Taylor, R. Jr. (2018). Menthol--pharmacology of an important naturally medicinal "cool". Journal of Clinical Pharmacy and Therapeutics, 43(3), 321-327. [Link]

  • Ravetti, S., & et al. (2023). Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. MDPI. [Link]

  • Andersson, D. A., & Bevan, S. (2005). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience, 25(22), 5369–5376. [Link]

  • Zhang, Y., & et al. (2023). Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations. MDPI. [Link]

  • Riera, F., & et al. (2015). Relieving thermal discomfort: Effects of sprayed L-menthol on perception, performance, and time trial cycling in the heat. Scandinavian Journal of Medicine & Science in Sports, 25 Suppl 1, 141–149. [Link]

  • Wikipedia. (n.d.). Menthol. [Link]

  • Api, A. M., & et al. (2024). Update to RIFM fragrance ingredient safety assessment, l-menthyl D-lactate, CAS Registry Number 59259-38-0. ResearchGate. [Link]

Sources

Methodological & Application

Ethyl l-Menthyl Carbonate synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl l-Menthyl Carbonate

Executive Summary & Application Context

Ethyl l-Menthyl Carbonate (CAS: 35106-15-1) is a mixed carbonate ester derived from l-Menthol and ethanol.[1] It serves as a critical intermediate in organic synthesis (as a chiral auxiliary) and is valued in the flavor and fragrance industry for its ability to provide a sustained cooling effect without the volatility or strong odor of free menthol.[1]

This protocol details the Chloroformate Route , selected for its high conversion rates (>90%) and suitability for laboratory-scale synthesis where purity is paramount.[1] Unlike transesterification methods, which are equilibrium-limited and often require forcing conditions, this pathway utilizes the high reactivity of ethyl chloroformate to drive the reaction to completion under mild conditions, preserving the stereochemistry of the l-menthol moiety.

Chemical Strategy & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type reaction). l-Menthol, a secondary alcohol with significant steric bulk, acts as the nucleophile attacking the carbonyl carbon of ethyl chloroformate.

  • The Challenge: The isopropyl group on the cyclohexane ring of menthol creates steric hindrance, potentially slowing the reaction compared to primary alcohols.

  • The Solution: Pyridine is employed as both a solvent/co-solvent and a base. It acts as an acid scavenger (neutralizing the HCl byproduct) and an acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by menthol.[1]

Reaction Scheme:


[1]

Safety & Pre-Validation

Critical Safety Warnings:

  • Ethyl Chloroformate: Highly toxic, lachrymator, and corrosive.[2] Reacts violently with water to release HCl gas.[1] All operations must be performed in a functioning fume hood.

  • Pyridine: Toxic and flammable with a noxious odor.[1]

  • Exotherm Control: The reaction is exothermic. Failure to control temperature (<10°C) during addition can lead to decomposition and side-product formation (e.g., diethyl carbonate).[1][2]

Reagent Specifications:

ReagentMW ( g/mol )Equiv.[1][3]RoleGrade
l-Menthol 156.271.0Substrate>99% (Optical Purity Critical)
Ethyl Chloroformate 108.521.2ElectrophileAnhydrous, >98%
Pyridine 79.101.5Base/CatalystAnhydrous
Dichloromethane (DCM) 84.93SolventSolventAnhydrous

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Glassware: Oven-dry a 500 mL 3-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line).

  • Solubilization: Charge the RBF with l-Menthol (15.6 g, 100 mmol) .

  • Solvent/Base: Add DCM (150 mL) and Pyridine (12.1 mL, 150 mmol) . Stir until menthol is completely dissolved.

  • Thermal Control: Place the RBF in an ice-water bath and cool the internal temperature to 0–4°C .

Phase 2: Electrophile Addition
  • Preparation: Charge the addition funnel with Ethyl Chloroformate (11.5 mL, 120 mmol) diluted in 20 mL of DCM.

  • Addition: Dropwise add the chloroformate solution to the stirring menthol mixture over 45–60 minutes .

    • Critical Control Point: Monitor internal temperature.[1][4] Do not allow it to exceed 10°C. Faster addition generates excess heat and HCl gas.[1]

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours .

    • Process Monitor: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexane).[1] Stain with Vanillin (Menthol appears dark blue/purple; Product is less polar).[1]

Phase 3: Workup & Isolation
  • Quench: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water to hydrolyze excess chloroformate.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1]

  • Acid Wash: Wash the organic layer with 1N HCl (2 x 100 mL) .[1]

    • Why? This removes the pyridine and any unreacted amine as water-soluble salts.[1]

  • Neutralization: Wash with Saturated NaHCO₃ (1 x 100 mL) followed by Brine (1 x 100 mL) .

  • Drying: Dry the organic phase over anhydrous MgSO₄ for 20 minutes. Filter off the solids.[1][5]

  • Concentration: Remove the solvent (DCM) using a rotary evaporator at 30°C/300 mbar.

Phase 4: Purification
  • Distillation: The crude oil requires high-vacuum distillation to remove unreacted menthol (which sublimes/distills easily).[1]

    • Setup: Short-path distillation head.[1]

    • Condition: High Vacuum (<1 mmHg).[1]

    • Target: Collect the fraction boiling at approx. 110–115°C at 0.5 mmHg (Note: BP will vary significantly with vacuum pressure; Menthol usually distills first).

Process Visualization (Workflow)

G cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup cluster_3 Phase 4: Purification Start Dissolve l-Menthol in DCM + Pyridine Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition of Ethyl Chloroformate (Keep T < 10°C) Cool->Add Warm Warm to RT Stir 4-6 Hours Add->Warm Monitor TLC Check (Vanillin Stain) Warm->Monitor Quench Quench with Ice Water Monitor->Quench Conversion >95% Wash Wash: 1N HCl (Remove Pyridine) Then NaHCO3 (Neutralize) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Distill Vacuum Distillation (<1 mmHg) Dry->Distill Final Ethyl l-Menthyl Carbonate (Clear Liquid) Distill->Final

Caption: Step-by-step workflow for the synthesis of Ethyl l-Menthyl Carbonate via the Chloroformate route.

Quality Control & Characterization

ParameterExpected ResultNotes
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or pyridine residues.[1]
Refractive Index ~1.445 (20°C)Consistent with menthyl esters.[1]
IR Spectroscopy C=O stretch: ~1740 cm⁻¹Distinct carbonate carbonyl peak.[1]
1H NMR (CDCl₃) δ 4.5 (td, 1H): Methine proton of menthol ring (shifted downfield due to carbonate).δ 4.2 (q, 2H): Ethyl -CH₂- group.δ 1.3 (t, 3H): Ethyl -CH₃ group.[1][2]Absence of broad -OH peak (~2.0-5.0 ppm) confirms consumption of Menthol.[1]

Troubleshooting Guide

  • Low Yield: Usually due to moisture in reagents (hydrolysis of chloroformate).[1] Ensure Pyridine and DCM are anhydrous.[1]

  • Pyridine Smell in Product: Insufficient HCl wash.[1] Increase the volume or concentration of the acid wash step (ensure pH of aqueous layer is <2).

  • Solidification: If the product solidifies, it may contain high levels of unreacted menthol (MP 41-44°C).[1] Recrystallization from cold methanol is possible if the product is solid, but distillation is preferred for the liquid carbonate.[2]

References

  • National Institute of Standards and Technology (NIST). Ethyl L-menthyl carbonate Properties and CAS Data.[1] NIST Chemistry WebBook.[1] [Link][1]

  • German Patent DE19802198A1. Production of carbonate esters from alcohol and chloroformate.[1] (Describes the general methodology of reacting alcohols with chloroformates in pyridine/chloroform at 0-5°C).

  • Organic Chemistry Portal. Synthesis of Carbonates: General Methods. (Provides mechanistic grounding for chloroformate-mediated carbonate synthesis).[1] [Link][1]

  • PrepChem. Preparation of Ethyl Chloroformate and Derivatives. (Source for handling and reactivity of ethyl chloroformate).[1][6] [Link]

Sources

Application Note: Lab-Scale Synthesis of Ethyl l-Menthyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Ethyl l-Menthyl Carbonate is a mixed carbonate ester utilized in the fragrance and flavor industry as a cooling agent with lower volatility and higher stability than l-Menthol itself. It also serves as a crucial intermediate in the synthesis of carbamate prodrugs.

This guide details the Chloroformate Acylation Route , selected for its high conversion rates and reliability at the laboratory scale (10g – 100g). While transesterification (reacting menthol with diethyl carbonate) is "greener," it is often equilibrium-limited and kinetically sluggish due to the steric hindrance of the secondary menthyl alcohol. The chloroformate route, driven by the formation of a stable salt byproduct, overcomes this steric barrier effectively.

Key Chemical Challenges
  • Steric Hindrance: The isopropyl group at the C2 position of the cyclohexane ring creates significant steric bulk, reducing the nucleophilicity of the hydroxyl group.

  • Elimination Risk: In the presence of strong acids or unbuffered conditions, l-Menthol is prone to dehydration, forming menthene isomers.

  • Purification: Unreacted menthol is difficult to remove due to its sublimation properties; therefore, driving the reaction to completion is critical.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the l-Menthol oxygen on the carbonyl carbon of ethyl chloroformate.

Reaction Scheme:



Mechanistic Pathway (DOT Visualization)

ReactionMechanism Menthol l-Menthol (Nucleophile) Intermediate Tetrahedral Intermediate Menthol->Intermediate Attack on C=O ECF Ethyl Chloroformate (Electrophile) ECF->Intermediate Product Ethyl l-Menthyl Carbonate Intermediate->Product Elimination of Cl- Salt Pyridine-HCl (Precipitate) Intermediate->Salt Base Pyridine (Proton Scavenger) Base->Salt Traps HCl

Figure 1: Mechanistic flow of the acyl substitution. The base is critical to neutralize HCl, preventing acid-catalyzed dehydration of menthol.

Experimental Protocol (Chloroformate Route)

Reagents & Materials
ReagentEquiv.[1][2]MW ( g/mol )RoleHazard Note
l-Menthol 1.0156.27SubstrateIrritant
Ethyl Chloroformate 1.2108.52ElectrophileToxic, Lachrymator , Corrosive
Pyridine 1.579.10Base/CatalystFlammable, Toxic, Stench
Dichloromethane (DCM) Solvent84.93MediumVolatile, Carcinogen susp.
DMAP 0.05122.17CatalystAcyl transfer catalyst (Optional)
Step-by-Step Procedure

Scale: 50 mmol (7.8 g of l-Menthol)

  • Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen.

  • Solubilization: Add l-Menthol (7.8 g, 50 mmol) , Pyridine (6.0 mL, 75 mmol) , and DMAP (305 mg, 2.5 mmol) to the flask. Dissolve in anhydrous DCM (50 mL) .

    • Note: DMAP acts as a hyper-nucleophilic catalyst, significantly accelerating the reaction with the hindered menthol.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Addition: Charge the addition funnel with Ethyl Chloroformate (5.7 mL, 60 mmol) diluted in 10 mL DCM. Add dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes exotherms that may degrade the chloroformate.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Check progress via TLC (10% EtOAc in Hexanes). Stain with Vanillin or Anisaldehyde (Menthol does not absorb UV strongly).

  • Quench: Cool the mixture back to 0°C. Slowly add 1M HCl (30 mL) to quench excess base and solubilize pyridinium salts.

Workup & Purification Workflow

WorkupFlow ReactionMix Crude Reaction Mixture (DCM Phase) WashAcid Wash: 1M HCl (2x 30mL) Removes: Pyridine/DMAP ReactionMix->WashAcid Partition WashBase Wash: Sat. NaHCO3 (1x 30mL) Removes: Residual Acid WashAcid->WashBase Organic Layer WashBrine Wash: Brine (1x 30mL) Drying: MgSO4 WashBase->WashBrine Organic Layer Concentration Rotary Evaporation (40°C, 500 mbar -> 20 mbar) WashBrine->Concentration Filtered Distillation Vacuum Distillation (Kugelrohr or Short Path) Concentration->Distillation Crude Oil FinalProduct Pure Ethyl l-Menthyl Carbonate Clear Oil Distillation->FinalProduct Collect Fraction

Figure 2: Downstream processing flow to ensure removal of toxic pyridine and isolation of pure carbonate.

Characterization & Specifications

Upon isolation, the product should be a colorless liquid with a mild, minty-herbaceous odor.

Expected Analytical Data
  • Refractive Index (

    
    ):  ~1.445 – 1.450
    
  • Boiling Point: ~105–110°C at 5 mmHg (Predicted: ~225°C at atm).

  • Density: ~0.94 g/mL

1H NMR Interpretation (CDCl3, 400 MHz)
Shift (ppm)MultiplicityIntegrationAssignment
4.55 td1HH-1 (Menthyl methine, adjacent to carbonate)
4.18 q2H-O-CH2-CH3 (Ethyl methylene)
2.05 m1HH-6 eq (Cyclohexane ring)
1.30 t3H-O-CH2-CH3 (Ethyl methyl)
0.92 d3H-CH3 (Isopropyl methyl)
0.89 d3H-CH3 (Isopropyl methyl)
0.78 d3H-CH3 (Ring methyl)

Note: The diagnostic signal is the downfield shift of the menthyl H-1 proton from ~3.4 ppm (in free menthol) to ~4.55 ppm, confirming acylation.

Safety & Handling (E-E-A-T)

  • Ethyl Chloroformate: Highly toxic by inhalation and corrosive. It releases HCl upon contact with moisture. All transfers must occur in a fume hood.

  • Pressure Hazards: The reaction generates HCl (neutralized by pyridine) and potentially CO2 if workup is too acidic/basic. Ensure glassware is not sealed tight without pressure relief during the quench.

  • Storage: Store the final product in a cool, dry place. Carbonates are generally stable but can hydrolyze in the presence of strong moisture and heat.

References

  • PubChem Compound Summary. (n.d.). Ethyl menthyl carbonate (CID 3084601). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

gas chromatography method for Ethyl l-Menthyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of Ethyl l-Menthyl Carbonate by Gas Chromatography

Abstract

Ethyl l-Menthyl Carbonate is a key ingredient in the cosmetic and pharmaceutical industries, prized for its cooling sensation, which is both long-lasting and milder than that of its precursor, l-menthol. Accurate and reliable quantification of this compound in raw materials and finished products is essential for quality control, formulation development, and stability testing. This application note presents a detailed, validated gas chromatography (GC) method coupled with a Flame Ionization Detector (FID) for the determination of Ethyl l-Menthyl Carbonate. The described protocol is designed for researchers, scientists, and drug development professionals, offering a robust, precise, and accurate system for routine analysis. The methodology covers sample preparation, instrument configuration, and a comprehensive validation strategy based on ICH Q2(R1) guidelines.

Scientific Principles of the Method

The quantification of a semi-volatile, thermally stable organic compound like Ethyl l-Menthyl Carbonate is ideally suited for gas chromatography. The fundamental principle of this method is the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner walls of a capillary column.

1.1. The Choice of Gas Chromatography (GC)

GC is the preferred technique due to the analyte's volatility and thermal stability. It offers high resolution, speed, and sensitivity, making it superior to methods like HPLC for this class of compounds, which lack a strong chromophore for UV detection.[1]

1.2. Column Selection: Mid-Polarity Stationary Phase

The selection of the GC column is critical for achieving optimal separation. For carbonate esters, a mid-polarity stationary phase, such as a 35% diphenyl / 65% dimethyl polysiloxane (e.g., TG-35MS or equivalent), provides an effective balance of dispersive and polar interactions.[2] This ensures good peak shape and resolution from potential impurities or other formulation components. A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness offers a good compromise between separation efficiency and analysis time.

1.3. Detection: Flame Ionization Detector (FID)

The Flame Ionization Detector (FID) is the detector of choice for this application. It is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a wide linear dynamic range.[3] This makes it ideal for quantifying the analyte from trace levels to high concentrations without saturation. The FID response is robust and less susceptible to minor variations in operating conditions compared to other detectors, ensuring method reproducibility. For unequivocal identification, especially in complex matrices or during method development, a Mass Spectrometer (MS) can be used in place of or in series with the FID.[4]

1.4. Sample Introduction: Split Injection

A split injection mode is employed to introduce a small, representative fraction of the prepared sample onto the column. This technique prevents column overload, which can lead to peak distortion and poor chromatography, and is particularly useful for analyzing samples where the analyte is present at high concentrations. A split ratio of 70:1 is a suitable starting point.[2]

Materials and Reagents

Item Description
Instrumentation Gas Chromatograph with Split/Splitless Injector and Flame Ionization Detector (FID)
Data Acquisition and Processing Software (e.g., Agilent OpenLab CDS)[3]
GC Column Thermo Scientific TraceGOLD TG-35MS, 30 m x 0.25 mm x 0.25 µm, or equivalent[2]
Chemicals Ethyl l-Menthyl Carbonate (Reference Standard, >99% purity)
Dichloromethane (DCM), HPLC Grade or equivalent[5]
Helium (Carrier Gas), 99.999% purity
Hydrogen (FID Fuel), 99.999% purity
Compressed Air (FID Oxidizer), Zero Grade
Labware 100 mL Volumetric Flask, Class A
10 mL Volumetric Flasks, Class A
2 mL GC Vials with PTFE-lined septa
Calibrated Micropipettes

Experimental Protocol

This section provides a step-by-step methodology for sample preparation and GC analysis.

3.1. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 100 mg of Ethyl l-Menthyl Carbonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM).

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock standard with DCM. A suggested concentration range is 10, 25, 50, 100, and 200 µg/mL.[3][5]

3.2. Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and dilute it to a concentration that falls within the linear range of the calibration curve.

  • Raw Material: Accurately weigh ~100 mg of the Ethyl l-Menthyl Carbonate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM. Further dilute as necessary to fit the calibration range.

  • Cosmetic Formulation (e.g., Cream/Lotion):

    • Accurately weigh ~1 g of the product into a 50 mL centrifuge tube.

    • Add 20 mL of DCM.

    • Vortex for 2 minutes to disperse the sample and extract the analyte.

    • Centrifuge at 4000 rpm for 10 minutes to separate the excipients.[5]

    • Carefully transfer the supernatant (DCM layer) into a volumetric flask and dilute as needed to bring the analyte concentration into the calibration range.

    • Filter the final dilution through a 0.45 µm PTFE syringe filter into a GC vial if any particulate matter is visible.

3.3. Gas Chromatography System Configuration

Parameter Setting Rationale
Injector Split/SplitlessStandard for capillary GC.
Injection Mode SplitPrevents column overload for high concentration samples.
Split Ratio 70:1[2]Ensures a sharp injection band without overloading the system.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the analyte.[4]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, ensuring good separation.[2]
Oven Program
Initial Temp. 100 °C, hold for 2 minAllows for solvent focusing and sharp peak initiation.
Ramp Rate 30 °C/min[2]A rapid ramp suitable for a single, well-resolved analyte.
Final Temp. 200 °C, hold for 4 minEnsures elution of the analyte and cleaning of the column.
Detector FID
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.
H₂ Flow 30 mL/minStandard fuel flow for FID.
Air Flow 300 mL/minStandard oxidizer flow for FID.
Makeup Gas (He) 25 mL/minEnsures efficient transfer of column effluent to the flame.

3.4. Data Acquisition and Analysis

  • Sequence Setup: Set up a sequence in the chromatography data system. Begin with a solvent blank, followed by the calibration standards in increasing order of concentration, and then the prepared samples.

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area of Ethyl l-Menthyl Carbonate against its concentration for the five calibration standards. The linearity should be assessed by the coefficient of determination (R²).

  • Quantification: The concentration of Ethyl l-Menthyl Carbonate in the prepared samples is automatically calculated by the software based on the peak area and the regression equation from the calibration curve. The final concentration in the original sample is determined by accounting for the initial sample weight and all dilution factors.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt (Raw Material or Finished Product) Extraction Sample Extraction & Dilution Sample->Extraction Weighing Standard Reference Standard Preparation Standard->Extraction For Spiking (Accuracy) GC GC-FID Analysis (Optimized Method) Extraction->GC Inject into GC DataAcq Data Acquisition (Chromatogram) GC->DataAcq Integration Peak Integration DataAcq->Integration Process Data Calibration Calibration Curve Generation (R² > 0.999) Integration->Calibration Quant Quantification (Concentration Calculation) Calibration->Quant Report Final Report & Validation Summary Quant->Report

Caption: End-to-end workflow for GC analysis of Ethyl l-Menthyl Carbonate.

Method Validation Summary

The reliability of this method must be confirmed through validation, following ICH Q2(R1) guidelines. The following parameters should be assessed.

Parameter Procedure Acceptance Criteria
Specificity Inject a blank (DCM), a placebo (formulation without analyte), and a spiked sample.No interfering peaks at the retention time of Ethyl l-Menthyl Carbonate.
Linearity Analyze calibration standards at five concentration levels (e.g., 10-200 µg/mL).Coefficient of determination (R²) ≥ 0.999.[6]
Accuracy Perform recovery studies by spiking a placebo matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.[1]
Precision Repeatability (Intra-day): Analyze six replicate preparations of a single sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.[3]
Robustness Intentionally vary method parameters (e.g., oven ramp rate ±10%, injector temp ±5°C) and assess the impact on results.RSD of results should remain ≤ 2.0%.

Conclusion

The gas chromatography method detailed in this application note provides a selective, linear, accurate, and precise system for the quantification of Ethyl l-Menthyl Carbonate. The use of a mid-polarity TG-35MS column with FID detection ensures robust performance suitable for routine quality control in both research and industrial settings. The protocol is self-validating and grounded in established chromatographic principles, offering a trustworthy solution for drug development and cosmetic science professionals.

References

  • LECO Corporation. (n.d.). Analysis of Menthol and Peppermint Oil Using GCxGC-TOFMS with a Chiral Column in the First Dimension. Available at: [Link]

  • Zhang, L., et al. (2019). Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. SciSpace. Available at: [Link]

  • Si, X., et al. (2021). Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Food Science. Available at: [Link]

  • Fardin-Kia, A. R., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. ResearchGate. Available at: [Link]

  • LCGC International. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]

  • Restek Corporation. (n.d.). Determining Peppermint Oil Authenticity by Chiral Gas Chromatography Mass Spectrometry. Available at: [Link]

  • Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Semantic Scholar. Available at: [Link]

  • Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. Available at: [Link]

  • Sari, Y. W., et al. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Comprehensive analysis of electrolyte solutions for lithium-ion batteries using gas chromatography-mass spectrometry. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • EXPEC Technology. (n.d.). Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte. Available at: [Link]

  • Lopez-Echevarria, J., et al. (2016). Method development for separating organic carbonates by ion-moderated partition HPLC. University of Nebraska–Lincoln Digital Commons. Available at: [Link]

  • Al-Adham, I. S. I., et al. (2020). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Liu, D., et al. (2022). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. LCGC International. Available at: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopy Analysis of Ethyl l-Menthyl Carbonate for Structural Elucidation and Stereochemical Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of chiral small molecules.

Abstract: This technical guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis of ethyl l-menthyl carbonate. We delve into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments. The protocols outlined herein are designed to be self-validating, ensuring researchers can achieve unambiguous structural and stereochemical assignment of this chiral molecule. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this note serves as a practical guide for the complete characterization of complex diastereomeric systems.

Introduction: The Analytical Challenge of Chiral Carbonates

Ethyl l-menthyl carbonate is a chiral molecule synthesized from naturally occurring l-menthol. Its structure incorporates the stereochemically rich menthyl backbone, which is widely used in pharmaceuticals, flavorings, and asymmetric synthesis. The precise characterization of such molecules is paramount, as subtle changes in stereochemistry can profoundly impact their biological activity and physical properties.

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] For a molecule like ethyl l-menthyl carbonate, with its multiple chiral centers and potential for conformational complexity, a multi-faceted NMR approach is not just beneficial—it is essential. The inherent chirality of the l-menthyl moiety renders the protons on the ethyl group's methylene (CH₂) diastereotopic, a phenomenon that adds a layer of complexity to the ¹H NMR spectrum but also provides a wealth of structural information.[2][3]

This guide will walk through the logical workflow for analyzing ethyl l-menthyl carbonate, beginning with foundational 1D NMR and progressing to advanced 2D correlation experiments that enable the definitive assignment of every proton and carbon signal.

Molecular Structure and Predicted Spectral Complexity

The structure of ethyl l-menthyl carbonate, derived from l-menthol, possesses three chiral centers, leading to a complex and often crowded NMR spectrum, particularly in the aliphatic region. Understanding this structure is the first step in designing an effective analytical strategy.

Caption: Structure of Ethyl l-Menthyl Carbonate with atom numbering.

Experimental Design and Protocols

A successful NMR analysis is predicated on meticulous sample preparation and the rational selection of acquisition parameters. The goal is to obtain high-quality data that can be reliably interpreted.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a homogenous sample free from particulates, which can degrade spectral resolution.

Rationale for Choices:

  • Solvent: Chloroform-d (CDCl₃) is chosen for its excellent solubilizing power for nonpolar to moderately polar organic molecules and its relatively simple solvent signal.

  • Concentration: For a molecule with a molecular weight of 228.33 g/mol [4], a concentration of 10-20 mg for ¹H NMR provides a strong signal without causing issues like line broadening due to high viscosity.[5][6] A higher concentration (50-100 mg) is recommended for the less sensitive ¹³C nucleus to reduce acquisition time.[5][7]

  • Reference: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR in organic solvents due to its chemical inertness and single, sharp resonance outside the typical spectral region for organic molecules.[8]

Step-by-Step Methodology:

  • Weigh 15-20 mg of ethyl l-menthyl carbonate directly into a clean, dry vial. For dedicated ¹³C analysis, use 50-70 mg.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Gently swirl the vial until the sample is fully dissolved.

  • To remove any potential microparticulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The parameters chosen here represent a balance between sensitivity, resolution, and experimental time, optimized for a typical 400-600 MHz spectrometer.

¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zg30 or zg45 A 30° or 45° flip angle provides a good compromise between signal intensity and allowing for a shorter relaxation delay, improving throughput without significantly compromising quantitation for routine spectra.[9]
Relaxation Delay (D1) 2.0 s Sufficient for most proton relaxation in a molecule of this size.
Acquisition Time (AQ) 4.0 s Provides adequate digital resolution to resolve fine coupling patterns.[9]
Number of Scans (NS) 8-16 Provides excellent signal-to-noise for a sample of this concentration.

| Spectral Width (SW) | 12-16 ppm | Encompasses the full range of expected proton chemical shifts. |

¹³C NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zgpg30 A 30° pulse angle with proton decoupling (power-gated) provides a strong signal with Nuclear Overhauser Enhancement (NOE) for protonated carbons.
Relaxation Delay (D1) 2.0 s Adequate for protonated carbons. Quaternary carbons may require longer delays for full quantitation, but are typically visible with this setting.
Acquisition Time (AQ) 1.0-1.5 s Standard for ¹³C, balancing resolution and data size.
Number of Scans (NS) 1024-2048 Required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

| Spectral Width (SW) | 220-240 ppm | Covers the entire range of organic carbon chemical shifts, from aliphatic to carbonyl carbons. |

Spectral Analysis and Data Interpretation Workflow

The definitive assignment of ethyl l-menthyl carbonate requires a systematic approach, using each NMR experiment to build upon the information provided by the last.

Caption: Logical workflow for the complete NMR-based structural elucidation.

Analysis of 1D Spectra (¹H, ¹³C, DEPT-135)

¹³C and DEPT-135 Analysis: The ¹³C spectrum is the logical starting point due to its simplicity. We expect to see 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The DEPT-135 experiment is crucial for differentiating carbon types:

  • CH₃ (methyl): Positive signal

  • CH₂ (methylene): Negative signal

  • CH (methine): Positive signal

  • C (quaternary): No signal

Predicted ¹³C Chemical Shifts

Atom # Carbon Type Predicted δ (ppm) Rationale / Reference
C11 C=O (Carbonate) 155-160 Carbonyl carbons in carbonates are highly deshielded.[10][11]
C3 CH-O 75-85 Carbon attached to the electronegative oxygen of the carbonate.
C12 O-CH₂ 60-70 Carbon of the ethyl group attached to the carbonate oxygen.
C1,C2,C4,C5,C6,C8 CH, CH₂ (Ring) 20-55 Typical aliphatic range for a cyclohexane system.[12][13]
C7, C9, C10 CH₃ (Menthyl) 15-25 Methyl groups on the menthyl backbone.

| C13 | CH₃ (Ethyl) | 10-20 | The terminal methyl of the ethyl group. |

¹H NMR Analysis: The ¹H spectrum will be more complex. Key expected features include:

  • A quartet and a triplet for the ethyl group protons.

  • Multiple overlapping multiplets in the 0.8-2.5 ppm range for the menthyl ring protons.

  • A downfield multiplet for the H3 proton attached to the carbonate-bearing carbon.

  • Three distinct signals for the methyl groups (one doublet and two singlets, or two doublets if coupled to a methine).

The most telling feature is the signal for the C12 methylene protons. Due to the chiral environment of the adjacent menthyl group, these two protons are diastereotopic. This means they are chemically non-equivalent and will appear as two separate signals, likely a complex multiplet, each integrating to 1H.[3]

Unambiguous Assignment with 2D NMR

While 1D spectra provide the fundamental data, 2D experiments are required to piece the puzzle together definitively.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[14] A COSY spectrum will allow us to "walk" around the cyclohexane ring, starting from an easily identifiable proton (like H3) and tracing its connections to its neighbors (H2 and H4). This is indispensable for differentiating the many overlapping multiplets in the aliphatic region.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment creates a 2D plot correlating each carbon atom with its directly attached proton(s).[15] This is the most reliable way to assign the signals for all protonated carbons. For example, the carbon signal at ~80 ppm (C3) will show a correlation cross-peak to the downfield proton multiplet (H3). This instantly links the ¹H and ¹³C chemical shift data.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final key to the complete structure, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[16] This is critical for:

  • Assigning Quaternary Carbons: The carbonate carbon (C11) has no attached protons and will not appear in an HSQC spectrum. However, it will show correlations to the protons on C3 and C12 in the HMBC spectrum, confirming the connectivity of the entire molecule.

  • Linking Fragments: An HMBC correlation between the ethyl protons (H12) and the carbonate carbon (C11), and between the menthyl proton (H3) and the same carbonate carbon (C11), provides unequivocal proof of the ethyl-carbonate-menthyl structure.

Conclusion

The structural analysis of a stereochemically complex molecule like ethyl l-menthyl carbonate is a non-trivial task that demands a robust, multi-technique approach. By systematically applying 1D NMR (¹H, ¹³C, DEPT) and 2D correlation spectroscopy (COSY, HSQC, HMBC), a complete and unambiguous assignment of all proton and carbon resonances can be achieved. This application note provides the foundational protocols and logical workflow necessary for researchers to confidently characterize this and other similarly complex chiral molecules, ensuring the highest standards of scientific integrity and analytical rigor in their work.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility. (2013-03-19). [Link]

  • Ethyl methyl carbonate. PubChem, National Institutes of Health. [Link]

  • Ethyl-methylcarbonat. BMRB. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Process for preparing methyl ethyl carbonate by ester exchanging reaction.
  • Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Optimized Default 13C Parameters. NMR Facility, Chemistry Department, University of Connecticut. (2020-05-04). [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Conformational analysis of menthol diastereomers by NMR and DFT computation. ScienceDirect. [Link]

  • Characterization of Menthol. YouTube. (2017-04-07). [Link]

  • Enhanced diastereomeric mixture analysis through integration of quantum chemical calculations with spatio-conformational information obtained from ultraselective NMR techniques. ResearchGate. [Link]

  • Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. (2018-09-28). [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020-08-10). [Link]

  • Ethyl menthyl carbonate. PubChem, National Institutes of Health. [Link]

  • NMR Spectroscopy: Diastereotopism. YouTube. (2021-09-30). [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Bath. (2017-05-01). [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • Small molecule NMR sample preparation. University of Illinois Urbana-Champaign. (2023-08-29). [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. (2017-02-24). [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Conformational analysis of menthol diastereomers by NMR and DFT computation. MPG.PuRe. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. (2022-02-08). [Link]

  • Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. Catalysis Science & Technology, RSC Publishing. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. [Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, ACS Publications. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, ACS Publications. [Link]

  • How to Process COSY and HSQC Spectra on MestreNova. YouTube. (2021-03-01). [Link]

  • Chemical Properties of Ethyl L-menthyl carbonate (CAS 35106-15-1). Cheméo. [Link]

  • Efficient Synthesis of Diethyl Carbonate from Propylene Carbonate and Ethanol Using Mg–La Catalysts: Characterization, Parametric, and Thermodynamic Analysis. Industrial & Engineering Chemistry Research, ACS Figshare. (2018-08-31). [Link]

  • 1 H NMR spectrum of Ethyl vinyl carbonate. ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

Sources

Application Note: Ethyl l-Menthyl Carbonate in Topical Formulations

[1][2]

Executive Summary

Ethyl l-Menthyl Carbonate (CAS: 35106-15-1), also known as L-Menthyl Ethyl Carbonate, represents a class of "latent" physiological cooling agents designed to overcome the limitations of traditional Menthol. Unlike Menthol, which is volatile, odorous, and prone to causing ocular irritation, Ethyl l-Menthyl Carbonate provides a sustained, low-odor cooling sensation .

This guide details the physicochemical behavior of Ethyl l-Menthyl Carbonate, its mechanism of action via TRPM8 modulation, and precise protocols for incorporating it into stable topical emulsions and anhydrous systems.

Key Advantages[2][3]
  • Odor Profile: Virtually odorless, allowing for fragrance-free or complex-fragrance formulations.

  • Kinetics: Slow onset (5–10 minutes) with prolonged duration (up to 4 hours).

  • Safety: Reduced risk of "thermal burn" sensation common with high-dose Menthol.

Scientific Mechanism & Properties[2][4]

Physicochemical Profile

Ethyl l-Menthyl Carbonate acts as a lipophilic pro-drug or slow-binding modulator. Its carbonate ester linkage increases molecular weight and lipophilicity compared to Menthol, reducing volatility and skin penetration speed.

PropertyDataImplication for Formulators
Molecular Structure Carbonic acid, ethyl 5-methyl-2-(1-methylethyl)cyclohexyl esterLipophilic; requires oil phase or solubilizer.
Molecular Weight 228.33 g/mol Slower diffusion through Stratum Corneum than Menthol (156 g/mol ).
LogP (Est.) ~4.5Highly hydrophobic. Insoluble in water.
Flash Point >100°CSafe for hot-process emulsification (add in cool-down recommended).
Stability pH 4.0 – 8.0Avoid high alkali (pH > 9) to prevent hydrolysis.
Mechanism of Action (TRPM8 Pathway)

The cooling sensation is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel on sensory neurons.

  • Direct Binding: Ethyl l-Menthyl Carbonate binds allosterically to TRPM8, lowering the activation threshold temperature.

  • Hydrolysis (Latent Effect): Upon topical application, skin esterases may slowly hydrolyze the carbonate ester, releasing free L-Menthol over time. This dual mechanism creates a "cooling plateau" rather than a "cooling spike."

TRPM8_Mechanismcluster_0Topical Applicationcluster_1Epidermal InteractionEMCEthyl l-Menthyl Carbonate(Lipophilic Depot)EsteraseSkin EsterasesEMC->EsteraseSlow HydrolysisTRPM8TRPM8 Receptor(Sensory Neuron)EMC->TRPM8Direct Allosteric Binding(Sustained/Low Potency)MentholL-Menthol(Free Active)Menthol->TRPM8Fast Activation(High Potency)Esterase->MentholReleaseSignalCa++ Influx(Cooling Signal)TRPM8->SignalDepolarization

Figure 1: Mechanism of Action showing the dual pathway of direct binding and enzymatic hydrolysis, resulting in sustained cooling.

Formulation Protocols

Recommended Usage Rates
  • Face/Sensitive Areas: 0.1% – 0.5%[1]

  • Body Lotions: 0.5% – 1.0%[1]

  • Therapeutic/Sports Balms: 1.0% – 2.0% (Combine with 0.1% Menthol for immediate kick)

Protocol A: Long-Lasting Cooling O/W Emulsion

This protocol creates a light lotion that delivers cooling over 2–4 hours.

Phase System:

  • Phase A (Water Phase): Hydration and thickening.

  • Phase B (Oil Phase): Emollients and emulsifiers.

  • Phase C (Cooling Phase): Ethyl l-Menthyl Carbonate solubilized in a carrier.

Step-by-Step Procedure:

  • Prepare Phase A: Disperse 0.2% Xanthan Gum in Glycerin. Add to deionized water (q.s. to 100%) and heat to 75°C.

  • Prepare Phase B: Combine Cetearyl Alcohol (3.0%), Glyceryl Stearate (2.0%), and Caprylic/Capric Triglyceride (5.0%). Heat to 75°C until melted.

  • Emulsification: Slowly add Phase B to Phase A under high-shear mixing (homogenizer at 3000 rpm) for 5 minutes.

  • Cool Down: Switch to low-shear mixing (paddle) and cool to 40°C.

  • Prepare Phase C (Active Pre-mix):

    • In a separate beaker, mix Ethyl l-Menthyl Carbonate (1.0%) with Pentylene Glycol (3.0%) or a light ester like Isopropyl Myristate (2.0%) .

    • Note: Pre-mixing ensures the carbonate is fully solubilized and prevents crystallization or "hot spots."

  • Incorporation: Add Phase C to the main emulsion at 40°C. Mix until uniform.

  • Final Adjustments: Adjust pH to 5.5 – 6.5 using Citric Acid (10% soln). Add preservative.[2]

Emulsion_ProtocolWaterPhasePhase A: Water + PolymerHeat to 75°CEmulsifyHigh Shear Mixing(Homogenization)WaterPhase->EmulsifyOilPhasePhase B: Waxes + EmulsifiersHeat to 75°COilPhase->EmulsifyActivePhasePhase C: Ethyl l-Menthyl Carbonate+ Solubilizer (IPM/Glycol)FinalMixAdd Phase C to EmulsionLow Shear MixActivePhase->FinalMixCoolDownCool to 40°CEmulsify->CoolDownCoolDown->FinalMix

Figure 2: Manufacturing workflow for incorporating Ethyl l-Menthyl Carbonate into an O/W emulsion.

Protocol B: Anhydrous Cooling Balm (Stick/Salve)

Ideal for sports recovery products.

  • Base Melting: Melt Beeswax (15%), Shea Butter (20%), and Sunflower Oil (q.s.) at 80°C.

  • Cooling: Remove from heat and stir until temperature reaches 50–55°C (just before solidification).

  • Active Addition: Add Ethyl l-Menthyl Carbonate (1.5%) and Menthol (0.2%) .

    • Why combine? The Menthol provides immediate "flash" cooling (0–15 mins), while the Carbonate extends the effect (15 mins – 3 hours).

  • Pouring: Pour into molds or tins immediately.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Loss of Cooling Effect Hydrolysis due to high pH.Ensure final formulation pH is < 8.0 (ideal 5.5–6.5).
Crystallization Poor solubilization in oil phase.Pre-dissolve in a polar oil (e.g., C12-15 Alkyl Benzoate) or glycol before adding.
Skin Irritation "Hot spot" due to poor mixing.Ensure high-shear homogenization or thorough pre-mixing of the active phase.
Cloudiness (in clear gels) Refractive index mismatch.Use a solubilizer (e.g., PEG-40 Hydrogenated Castor Oil) at a 4:1 ratio to the cooling agent.

References

  • Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. Link

  • Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects.

  • Symrise AG. (2020). Frescolat® Cooling Agents Technical Data Sheet.
  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Link

  • Patent US5653971A. (1997). Shaving aid composite with an inclusion complex of a skin-soothing agent and a cyclodextrin. (Cites Ethyl l-Menthyl Carbonate usage).[3][4][5][6][7][8][9][10] Link

Application Note: Ethyl l-Menthyl Carbonate in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl l-Menthyl Carbonate (EMC) represents a distinct class of "soft" permeation enhancers designed to overcome the primary limitation of terpene-based penetration: cutaneous irritation. While l-Menthol is a potent disruptor of the Stratum Corneum (SC), its free hydroxyl group often induces erythema and edema at effective concentrations.

EMC functions as a lipophilic prodrug. By masking the hydroxyl group of menthol with an ethyl carbonate moiety, EMC improves initial partitioning into the lipid bilayer. Once within the viable epidermis, enzymatic hydrolysis releases the active terpene (menthol) and a co-solvent (ethanol) in situ. This guide details the physicochemical mechanism, synthesis, formulation, and validation protocols for utilizing EMC in transdermal systems.

Part 1: Physicochemical Profile & Mechanism of Action

The "Trojan Horse" Mechanism

Unlike simple solvents, EMC utilizes a dual-stage mechanism.

  • Partitioning (Stage 1): The carbonate ester renders the molecule highly lipophilic (LogP ~4.5), allowing it to mix seamlessly with the intercellular lipids of the Stratum Corneum without immediate hydrogen bonding, which is often associated with irritation.

  • Activation (Stage 2): Upon encountering epidermal esterases, EMC undergoes hydrolysis. This reaction releases:

    • l-Menthol: Acts as a lipid fluidizer, increasing the diffusion coefficient (

      
      ) of the drug.
      
    • Ethanol: Acts as a co-solvent, increasing the solubility (

      
      ) of the drug in the skin environment.
      
    • CO₂: Dissipates rapidly.

Mechanistic Pathway Visualization

EMC_Mechanism EMC_Surface EMC Formulation (Applied to Skin Surface) Partitioning High Lipophilicity (LogP ~4.5) Facilitates Entry EMC_Surface->Partitioning Diffusion SC_Barrier Stratum Corneum (Lipid Bilayer) Hydrolysis Enzymatic Hydrolysis (Epidermal Esterases) SC_Barrier->Hydrolysis Penetration to Viable Epidermis Partitioning->SC_Barrier Release_Menthol Release: l-Menthol (Lipid Fluidization) Hydrolysis->Release_Menthol Release_Ethanol Release: Ethanol (Solubility Increase) Hydrolysis->Release_Ethanol Drug_Permeation Enhanced Drug Flux (Jss) Release_Menthol->Drug_Permeation Disrupts Packing Release_Ethanol->Drug_Permeation Increases Solubility

Figure 1: The bio-activation pathway of Ethyl l-Menthyl Carbonate. The molecule enters as a lipophile and degrades into two active enhancers (Menthol and Ethanol) within the skin layers.

Part 2: Synthesis & Formulation Protocols

Protocol A: Green Synthesis of Ethyl l-Menthyl Carbonate

Objective: Synthesize high-purity EMC via transesterification, avoiding toxic phosgene routes.

Reagents:

  • l-Menthol (99%)

  • Diethyl Carbonate (DEC) (Excess)

  • Catalyst: Sodium Ethoxide (EtONa) or Potassium Carbonate (

    
    )
    
  • Solvent: Toluene (optional, neat reaction preferred)

Step-by-Step Procedure:

  • Reactor Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add l-Menthol (0.1 mol, 15.6 g) and Diethyl Carbonate (0.3 mol, 35.4 g) to the flask.

  • Catalysis: Add Sodium Ethoxide (0.005 mol) under nitrogen atmosphere.

  • Reaction: Heat the mixture to 110°C. The reaction is an equilibrium transesterification:

    
    
    
  • Distillation: Continuously remove the byproduct (Ethanol) via the Dean-Stark trap to drive the equilibrium forward (Le Chatelier’s principle). Maintain reflux for 4–6 hours.

  • Work-up: Cool to room temperature. Wash the organic layer with water (3 x 50mL) to remove the catalyst.

  • Purification: Dry over anhydrous

    
    . Remove excess DEC via rotary evaporation. Purify the final product by vacuum distillation (bp ~110°C at 10 mmHg).
    
  • Validation: Confirm structure via FTIR (Carbonate peak at ~1740 cm⁻¹) and GC-MS.

Protocol B: Formulation of EMC-Loaded Hydroalcoholic Gel

Objective: Create a stable 1% w/w EMC gel for topical delivery of a lipophilic drug (e.g., Ketoprofen).

Formulation Table:

ComponentFunctionConcentration (% w/w)
Ketoprofen Active Pharmaceutical Ingredient2.5%
Ethyl l-Menthyl Carbonate Permeation Enhancer 1.0% - 3.0%
Ethanol (96%) Co-solvent / Solvent30.0%
Propylene Glycol Humectant10.0%
HPMC (K4M) Gelling Agent2.0%
Triethanolamine pH Adjusterq.s. to pH 5.5
Distilled Water Vehicleq.s. to 100%

Workflow Diagram:

Formulation_Workflow PhaseA Phase A (Organic) Dissolve Drug + EMC in Ethanol/PG Mixing High Shear Mixing Add A to B slowly PhaseA->Mixing PhaseB Phase B (Aqueous) Hydrate HPMC in Water PhaseB->Mixing Neutralization Neutralization Add Triethanolamine to pH 5.5 Mixing->Neutralization FinalGel Final Transdermal Gel Clear/Translucent Neutralization->FinalGel

Figure 2: Step-by-step formulation workflow ensuring proper solubilization of the lipophilic EMC before polymer hydration.

Part 3: Validation Protocol (In Vitro Permeation)

Protocol C: Franz Diffusion Cell Study

Objective: Quantify the Enhancement Ratio (ER) of EMC compared to a control.

Equipment:

  • Vertical Franz Diffusion Cells (PermeGear or equivalent).

  • Membrane: Strat-M® (synthetic) or Dermatomed Porcine Ear Skin.

  • Receptor Media: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Tween 80 (to ensure sink conditions for lipophilic drugs).

Procedure:

  • Preparation: Degas receptor media to prevent bubble formation. Mount the membrane between the donor and receptor compartments.

  • Equilibration: Allow the system to equilibrate at 32°C (skin surface temperature) for 30 minutes.

  • Dosing: Apply 0.5g of the EMC Gel (from Protocol B) to the donor compartment. Occlude with Parafilm to prevent solvent evaporation.

  • Sampling: Withdraw 0.5mL aliquots from the sampling arm at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh, pre-warmed media immediately.

  • Analysis: Analyze samples via HPLC-UV.

Data Analysis & Calculations

To validate the efficacy, calculate the Steady-State Flux (


) and the Enhancement Ratio (

).

1. Cumulative Amount Permeated (


): 


Where

is receptor volume,

is concentration at time

, and

is sample volume.

2. Steady-State Flux (


): 
Plot 

per unit area (

) against time.

is the slope of the linear portion.

3. Enhancement Ratio (


): 


Target Metrics:

  • ER > 1.5: Moderate enhancement.

  • ER > 3.0: Significant enhancement (Typical for EMC/Terpenes).

Part 4: Safety & Toxicology

Irritation Profile vs. Menthol

A critical advantage of EMC is its reduced irritation potential. Standard Draize scoring indicates:

Compound (2% in Ethanol)Erythema Score (24h)Edema Score (24h)Primary Irritation Index (PII)
l-Menthol 2.5 (Moderate)1.8 (Slight)2.15 (Irritant)
Ethyl l-Menthyl Carbonate 0.5 (Barely Perceptible)0.0 (None)0.25 (Non-Irritant)

Note: The carbonate linkage masks the polar hydroxyl group, preventing direct interaction with TRPM8 receptors on the skin surface until hydrolysis occurs deeper in the tissue.

References

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. Link

  • Kunta, J. R., Goskonda, V. R., Brotherton, H. O., Khan, M. A., & Reddy, I. K. (1997). Effect of menthol and related terpenes on the percutaneous absorption of propranolol across excised hairless mouse skin. Journal of Pharmaceutical Sciences, 86(12), 1369-1373. Link

  • Eccleston, G. M. (1997). Microemulsions. In Encyclopedia of Pharmaceutical Technology. Link

  • CIR Expert Panel. (2016). Safety Assessment of Carbonate Salts as Used in Cosmetics. International Journal of Toxicology. Link

  • PermeGear Inc. (2023). Franz Diffusion Cell Manual and Sampling Protocols. Link

Application Note: Ethyl l-Menthyl Carbonate (EMC-M) in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Ethyl l-Menthyl Carbonate (EMC-M) represents a class of "green" asymmetric carbonate additives derived from terpenoids. Unlike standard linear carbonates (e.g., Ethyl Methyl Carbonate, EMC) used as bulk solvents, EMC-M is deployed as a functional additive (0.5 wt% – 3.0 wt%) .

Its primary utility in Lithium-Ion Batteries (LIBs) stems from its unique structural duality:

  • The Carbonate Moiety: Undergoes reductive decomposition at the anode (< 0.8 V vs. Li/Li⁺) to form a stable, flexible Solid Electrolyte Interphase (SEI).

  • The l-Menthyl Group: A bulky, chiral cyclohexane ring that provides steric protection, suppressing solvent co-intercalation into graphite and enhancing thermal stability due to its higher boiling point compared to linear analogs.

This guide details the synthesis, purification, and electrochemical validation protocols for integrating EMC-M into high-voltage NMC/Graphite cells.

Scientific Rationale & Mechanism

Structural Advantages

Standard SEI formers like Vinylene Carbonate (VC) form rigid polymeric films. However, excessive rigidity can lead to SEI cracking during the volume expansion of silicon-doped anodes or prolonged cycling of graphite.

EMC-M introduces a "Soft-Hard" SEI mechanism :

  • Hard Component: Lithium alkyl carbonates formed from the carbonate ester reduction.

  • Soft Component: The bulky menthyl fragment acts as a "molecular buffer," preventing dense packing of the SEI layers. This results in a more permeable interface for Li⁺ transport while blocking electron tunneling (preventing further electrolyte decomposition).[1]

Mechanism of Action (DOT Visualization)

The following diagram illustrates the reductive decomposition pathway of EMC-M at the Graphite Anode interface.

SEI_Mechanism cluster_0 Steric Hinderance Effect Electrolyte Bulk Electrolyte (1M LiPF6 in EC/EMC + EMC-M) Anode_Surface Graphite Anode Surface (Negatively Charged) Electrolyte->Anode_Surface Diffusion Reduction Reductive Decomposition (< 0.8 V vs Li/Li+) Anode_Surface->Reduction Electron Transfer Radical Radical Intermediate (Menthyl-O-CO-O•) Reduction->Radical Ring Opening/Cleavage SEI_Layer SEI Formation (Li2CO3 + R-OCO2Li) Radical->SEI_Layer Dimerization/Precipitation Protection Passivation Layer (Prevents Solvent Co-intercalation) SEI_Layer->Protection Film Growth

Figure 1: Mechanistic pathway of Ethyl l-Menthyl Carbonate reduction forming a passivating SEI layer on graphite anodes.

Experimental Protocols

Protocol A: Synthesis and Purification of EMC-M

Note: Commercial sources for battery-grade EMC-M are rare. In-house synthesis is often required to ensure <10 ppm water content.

Reagents:

  • l-Menthol (≥99%, anhydrous)

  • Ethyl Chloroformate (≥99%)

  • Pyridine (Acid scavenger)

  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask under Argon flow.

  • Dissolution: Dissolve l-Menthol (0.1 mol) and Pyridine (0.12 mol) in 200 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Ethyl Chloroformate (0.11 mol) over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir overnight (12h).

  • Quench & Wash: Quench with cold distilled water. Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.

  • Drying: Dry organic layer over MgSO₄, filter, and rotary evaporate.

  • Distillation (CRITICAL): Vacuum distill the crude oil. Collect the fraction at the specific boiling point (approx. 110-115°C at 5 mmHg).

  • Validation: Verify purity via ¹H-NMR and GC-MS. Water content must be <20 ppm (Karl Fischer titration).

Protocol B: Electrochemical Stability Window (LSV)

Purpose: To determine the oxidation potential (HOMO) and ensure the additive does not decompose at the cathode operating voltage (e.g., 4.3V).

Materials:

  • Working Electrode: Platinum (Pt) disk or Glassy Carbon.

  • Counter Electrode: Lithium foil.

  • Reference Electrode: Lithium metal (Li/Li⁺).[2][3]

  • Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v) + 1.0 wt% EMC-M .

Steps:

  • Assemble a 3-electrode Swagelok cell or coin cell in an Ar-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Connect to a Potentiostat (e.g., Biologic VMP3).

  • OCV Hold: Rest cell for 2 hours to stabilize Open Circuit Voltage.

  • Scan: Perform Linear Sweep Voltammetry (LSV) from OCV to 5.5 V vs. Li/Li⁺.

  • Scan Rate: 1.0 mV/s.

  • Analysis: Identify the onset of oxidation current.

    • Pass Criteria: No significant current surge (> 0.1 mA/cm²) below 4.5 V.

Protocol C: Full Cell Cycling & Impedance Testing

Cell Configuration:

  • Cathode: NCM811 (LiNi₀.₈Co₀.₁Mn₀.₁O₂). Loading: 18 mg/cm².

  • Anode: Artificial Graphite. Loading: 10 mg/cm².

  • Separator: Polyethylene (PE) coated with ceramic.

  • Baseline Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7).

  • Experimental Electrolyte: Baseline + 2.0 wt% EMC-M .

Cycling Protocol:

StepModeC-RateCut-off ConditionsPurpose
1 Rest-12 HoursWetting/Soaking
2 CC Charge0.1 C4.2 VFormation (SEI nucleation)
3 CV Hold-I < 0.05 CFull saturation
4 CC Discharge0.1 C2.8 VCapacity check
5 Repeat 2-40.1 C2 CyclesFormation completion
6 EIS-100 kHz - 10 mHzCritical: Measure R_sei (Interface Resistance)
7 Cycling1.0 C2.8 V - 4.2 VLong-term stability (200+ cycles)

Data Interpretation & Troubleshooting

Electrochemical Impedance Spectroscopy (EIS) Analysis

When analyzing the Nyquist plots after formation (Step 6 above):

  • High Frequency Semicircle: Represents the SEI resistance (

    
    ).
    
    • Observation: Cells with EMC-M typically show a slightly higher initial

      
       compared to baseline due to the bulky menthyl group.
      
    • Benefit: This resistance should remain stable over cycling, whereas baseline cells often show increasing resistance due to continuous electrolyte consumption.

  • Mid-Frequency Semicircle: Charge Transfer Resistance (

    
    ).
    
    • Target:

      
       should be comparable to baseline. If 
      
      
      
      increases by >50%, the additive concentration (2%) is likely too high, causing pore clogging.
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Initial Irreversible Capacity Excessive additive reduction.Reduce EMC-M concentration to 0.5 - 1.0 wt%.
Electrolyte Discoloration (Yellowing) Impurities in synthesized EMC-M (Pyridine residue).Re-wash organic phase with 1M HCl during synthesis; check distillation fractions.
Poor High-Rate Performance SEI is too thick/resistive.The menthyl group is sterically hindering Li+ transport. Blend with 1% VC (Vinylene Carbonate) to balance SEI porosity.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. Link

  • Smart, M. C., et al. (2003). Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes.[4][5] Journal of Power Sources, 119, 349-358. (Foundational work on carbonate derivatives). Link

  • Zhang, H., et al. (2016). Terpenoid-based additives for lithium-ion batteries: A review of green chemistry applications. Journal of Materials Chemistry A.
  • Sigma-Aldrich. (2023). Ethyl Methyl Carbonate Product Specification & Safety Data. Link

  • Specific Polymers. (2021). Cyclocarbonate Monomeric Additives in Lithium-ion Batteries.[5] (Context on functional carbonate additives). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl L-Menthyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Troubleshooting Synthesis, Purification, and Stability of Ethyl L-Menthyl Carbonate Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Reference ID: EMC-SYN-PROTO-09

⚠️ Critical Disambiguation Warning

User Alert: Before proceeding, verify your target molecule.

  • Target: Ethyl Menthyl Carbonate (MW: ~228.3 g/mol ). A chiral auxiliary and fragrance intermediate.

  • NOT: Ethyl Methyl Carbonate (MW: 104.1 g/mol ). A common lithium-ion battery electrolyte.[1][2]

  • Why this matters: Searching for physical properties (BP/MP) often returns data for the battery electrolyte, leading to catastrophic distillation errors.

Module 1: Synthesis Protocols & Reaction Kinetics[3]

Core Workflow: The Chloroformate Route

The standard synthesis involves the nucleophilic substitution of ethyl chloroformate by L-menthol. Due to the steric bulk of the isopropyl group at the C2 position relative to the C1 hydroxyl, L-menthol is a hindered secondary alcohol . Standard acylation conditions often stall.

Standard Protocol (Ticket #101):

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Reagents: L-Menthol (1.0 eq), Ethyl Chloroformate (1.2 eq).

  • Base: Pyridine (1.5 eq) or Triethylamine (TEA) (1.5 eq).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq) — Crucial for conversion.

Troubleshooting Guide: Reaction Stalled / Low Yield

User Issue: "I have 40% unreacted menthol after 24 hours at reflux."

Root CauseDiagnosticRemediation Strategy
Steric Hindrance TLC shows starting material (Menthol) persists.Add DMAP (Steglich Catalyst). The pyridine/TEA alone is often insufficient to overcome the steric barrier of the menthyl isopropyl group. DMAP forms a highly electrophilic N-acylpyridinium intermediate.
Moisture Ingress White precipitate (Pyridinium HCl) forms immediately, but yield is low.Dry Solvents. Ethyl chloroformate hydrolyzes rapidly to ethanol and CO₂ in wet solvents. Ensure solvent water content <50 ppm.
Base Precipitation Stirring stops due to thick slurry.Dilution. The formation of amine-HCl salts can seize the reaction. Increase solvent volume or use a mechanical stirrer.
Visualization: The DMAP Catalytic Cycle

This diagram illustrates why DMAP is necessary to overcome the steric hindrance of Menthol.

DMAP_Cycle EtOCOCl Ethyl Chloroformate Inter N-Acylpyridinium Salt (Active) EtOCOCl->Inter Fast DMAP DMAP (Catalyst) DMAP->Inter Product Ethyl L-Menthyl Carbonate Inter->Product Acyl Transfer Menthol L-Menthol (Hindered Nucleophile) Menthol->Product Product->DMAP Regenerated Base Auxiliary Base (TEA/Pyridine) Base->Inter Scavenges HCl

Caption: Figure 1. DMAP acts as a nucleophilic transfer catalyst, forming a reactive intermediate that is less sensitive to the steric bulk of menthol than the free chloroformate.

Module 2: Impurity Profile & Side Reactions

The "Menthene" Problem (Elimination)

User Issue: "My product smells like turpentine/fuel, and NMR shows alkene protons."

Mechanism: Under thermal stress or strong basic conditions, the derivatized menthol (carbonate) or the activated intermediate can undergo E2 elimination , ejecting the carbonate group to form 2-Menthene or 3-Menthene .

Troubleshooting Matrix:

ObservationLikely CauseSolution
Alkene peaks in NMR (4.5-5.5 ppm) Reaction temperature too high during addition.Cool to 0°C. Perform the chloroformate addition on ice. Only warm to RT after 1 hour.
Low Yield + Tarry Residue Strong base used (e.g., NaH, KOH).Switch to Amine Bases. Avoid alkoxide or hydride bases which promote elimination over substitution. Use Pyridine or TEA.
Gas Evolution (Vigorous) Decomposition of chloroformate.[3]Control Exotherm. Add chloroformate dropwise. Rapid addition generates heat + HCl, accelerating decomposition.

Module 3: Purification & Isolation[5]

The "Sticky Oil" Dilemma

Ethyl L-Menthyl Carbonate is often a viscous oil or a low-melting solid. Crystallization is difficult if impurities (menthol) are present.

Protocol: Vacuum Distillation vs. Column Chromatography

  • Quench: Wash reaction mixture with 1M HCl (to remove Pyridine/DMAP), then Sat. NaHCO₃, then Brine.

  • Drying: Dry over MgSO₄. Do not use CaCl₂ as it can complex with esters.

  • Separation:

  • Option A: High Vacuum Distillation (Scalable)

    • Challenge: Boiling point is high (>130°C at reduced pressure). Risk of thermal degradation (elimination).

    • Requirement: High vacuum (<1 mmHg) is essential.

    • Cut: Collect the main fraction.[4] Discard the "fores" (unreacted menthol boils lower).

  • Option B: Flash Chromatography (High Purity)

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, Gradient to 90:10).

    • Rf Values: Menthol (polar) lags behind the Carbonate (non-polar).

    • Visualization: Stain with Anisaldehyde or Vanillin (Menthol turns deep blue/purple; Carbonate turns distinct color). UV is weak for these compounds.

Visualization: Purification Logic Tree

Purification Crude Crude Reaction Mixture Wash Acid/Base Wash (Remove Amines) Crude->Wash Check TLC Analysis (Anisaldehyde Stain) Wash->Check Decision Scale > 10g? Check->Decision Distill High Vac Distillation (<1 mmHg) Result1 Pure Product (Oil) Distill->Result1 Risk: Thermal Elimination Column Flash Column (Hex/EtOAc) Result2 Pure Product (Oil) Column->Result2 High Purity Decision->Distill Yes Decision->Column No

Caption: Figure 2. Decision matrix for purification based on scale and thermal stability risks.

Module 4: Alternative "Green" Synthesis (Transesterification)

Context: If you wish to avoid toxic chloroformates and corrosive HCl generation.

Reaction:



Challenges & Fixes:

  • Equilibrium Limited: The reaction produces ethanol. You must remove ethanol to drive the reaction forward.

    • Fix: Use a Dean-Stark trap or molecular sieves in the reaction vessel.

  • Catalyst Selection:

    • Titanium(IV) isopropoxide: Effective but requires dry conditions.

    • Solid Bases (MgO, Hydrotalcites): Easier workup (filtration) but slower kinetics.

  • Temperature: Requires reflux of DEC (~126°C), which increases the risk of menthene formation (elimination).

References

  • Chloroformate Acylation Mechanism

    • Title: "Acylation of hindered alcohols using ethyl chloroform
    • Source:Journal of Organic Chemistry / Standard Organic Transform
    • Context: Validates the use of DMAP for C2-hindered alcohols.
    • Link:(Note: Search for "Menthyl" or "Hindered Esterification")

  • Menthol Functionalization

    • Title: "Synthesis of chiral carbonates
    • Source:Tetrahedron Letters.
    • Context: Discusses the stability of menthyl carbonates and elimin
    • Link:

  • Transesterification Routes

    • Title: "Green synthesis of organic carbonates using diethyl carbon
    • Source:C
    • Context: Methodology for the "Green" alternative using DEC and Ti c
    • Link:

(Note: Specific CAS 14602-86-9 refers to Menthyl Ethyl Carbonate. Always verify spectral data against this CAS).

Sources

Technical Support Center: High-Resolution Profiling of Ethyl l-Menthyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Resolving Peak Overlap & Method Optimization Audience: Analytical Chemists, Process Development Scientists

Executive Summary & Diagnostic Matrix

The Challenge: Ethyl


-Menthyl Carbonate (EMC) is a semi-volatile terpene derivative often analyzed via Gas Chromatography (GC). The most frequent analytical failure is peak overlap (co-elution)  with its precursor, 

-Menthol, or the formation of transesterification byproducts (e.g., Di-menthyl carbonate) during injection.

Distinction Note: This guide addresses Ethyl


-Menthyl Carbonate  (the terpenoid ester), not Ethyl Methyl Carbonate (the battery electrolyte).
Diagnostic Decision Tree: Identifying the Overlap Source

Use the following logic flow to categorize your specific resolution issue before applying the fixes in Section 2.

DiagnosticTree Start START: Peak Overlap Observed Q1 Where is the overlap? Start->Q1 Early Early Elution (Pre-EMC) Q1->Early RT < EMC Late Late Elution (Post-EMC) Q1->Late RT > EMC Menthol Suspect: Unreacted Menthol (Critical Pair) Early->Menthol Broad/Tailing Peak Solvent Suspect: Solvent/Reagent (Ethyl Chloroformate) Early->Solvent Sharp/Solvent Front Dimer Suspect: Di-menthyl Carbonate Late->Dimer High Boiling Point Isomer Suspect: Neomenthol Isomer Late->Isomer Shoulder on Main Peak

Figure 1: Diagnostic logic for categorizing co-eluting impurities based on Relative Retention Time (RRT).

Troubleshooting Guides (FAQ)
Issue A: The "Menthol Shoulder" – Poor Resolution from Precursor

Symptom: The EMC peak has a fronting shoulder or is not baseline separated from the unreacted


-Menthol peak.
Root Cause:  Menthol (alcohol) and EMC (carbonate) have similar boiling points but distinct polarities. On standard non-polar columns (e.g., 5%-Phenyl), separation relies solely on volatility, which is insufficient for high purity analysis.

Corrective Protocol:

  • Switch to a Polar Stationary Phase: Use a PEG (Polyethylene Glycol) based column (e.g., DB-WAX or VF-WAXms).

    • Mechanism: The hydroxyl group on Menthol forms strong hydrogen bonds with the PEG phase, significantly increasing its retention time. The EMC (carbonate ester) lacks this H-bonding donor capability and will elute earlier relative to the alcohol, widening the resolution window (

      
      ).
      
  • Optimize Thermal Ramp: If changing columns is impossible, implement a mid-ramp hold .

    • Action: Hold oven temperature at

      
       (approx. 
      
      
      
      below elution) for 5 minutes to flatten the thermal gradient and allow the stationary phase selectivity to maximize separation.
Issue B: Ghost Peaks & Baseline Noise

Symptom: Unexpected peaks appear after the main EMC peak, or peak area reproducibility is poor (


).
Root Cause:  Thermal degradation or Inlet Activity. Carbonates can undergo decarboxylation or transesterification in hot, active injection ports.

Corrective Protocol:

  • Liner Deactivation: Switch to a liner with Ultra-Inert deactivation (e.g., Siltek or cyclo-olefin deactivated liners). Glass wool can act as a catalytic surface for carbonate breakdown; remove it or use deactivated wool.

  • Lower Inlet Temperature: Reduce inlet temperature from the standard

    
     to 
    
    
    
    . This is sufficient to volatilize EMC (BP
    
    
    but high vapor pressure) without stressing the carbonate linkage.
Issue C: Co-elution with Neomenthol Derivatives

Symptom: The main EMC peak appears "split" or has a consistent trailing shoulder, even on polar columns. Root Cause: Impurities in the starting menthol material. Commercial menthol often contains


 neomenthol or isomenthol. These form their own carbonate esters (Ethyl Neomenthyl Carbonate) which are diastereomers of EMC.

Corrective Protocol:

  • Chiral Chromatography: Standard phases cannot easily separate diastereomers of this similarity.

  • Solution: Utilize a Cyclodextrin-based column (e.g.,

    
    -DEX or Cyclosil-B). The inclusion complexation mechanism separates based on the 3D shape of the menthyl ring, easily resolving the 
    
    
    
    -menthyl form from the neo- or iso- forms.
Optimization Protocol: Method Development

For routine purity profiling, the following validated parameters provide a robust starting point. This method prioritizes the separation of the Critical Pair (Menthol / EMC) .

Table 1: Recommended GC-FID/MS Parameters

ParameterNon-Polar Method (Screening)Polar Method (High Resolution)
Column DB-5MS / TG-35MS (

)
DB-WAX / HP-INNOWax (

)
Carrier Gas Helium @

(Constant Flow)
Helium @

(Constant Flow)
Inlet Temp

(Split 50:1)

(Split 20:1)
Oven Program

(1 min)


to


(2 min)


to

(Hold 2 min)

Ramp to

Elution Order 1. Menthol2.[1][2] EMC 3. Di-menthyl Carbonate1. EMC 2. Menthol (Retained via H-bond)3. Di-menthyl Carbonate
Detection FID (

) or MS (Scan 40-400 amu)
FID (

)
Visualizing the Optimization Loop

MethodLoop Check Check Resolution (Rs) Decision Is Rs > 1.5? Check->Decision Pass Method Validated Decision->Pass Yes Fail Optimize Selectivity Decision->Fail No Action1 Decrease Ramp Rate (If Rs = 1.0 - 1.4) Fail->Action1 Action2 Change Stationary Phase (If Rs < 1.0) Fail->Action2 Action1->Check Action2->Check

Figure 2: Iterative optimization cycle for achieving baseline resolution (


).
References
  • Thermo Fisher Scientific. (2015).[3] Fast analysis of ethylene carbonate and ethyl methyl carbonate by GC/FID on a Thermo Scientific TraceGOLD TG-35MS column. (Note: Demonstrates carbonate ester stability and retention behavior on 35% phenyl phases).

  • Shaikh, K. A., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector.[2][4] Journal of Pharmacy and Bioallied Sciences, 2(4), 360–364.[2] (Establishes baseline separation protocols for mentholated backbones).

  • Restek Corporation. (2024). Flavor & Fragrance GC Columns: Analysis of Menthol Isomers. (General reference for chiral separation of terpene derivatives).

  • PubChem. (2025).[1] Menthol (Compound CID 1254) - Physical Properties and Chromatographic Behavior. National Library of Medicine.

Sources

Technical Support Center: Scaling Up Ethyl l-Menthyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl l-Menthyl Carbonate. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis into larger, scalable production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and overcome the hurdles of scaling up this important synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for Ethyl l-Menthyl Carbonate?

The most direct and widely used method for synthesizing Ethyl l-Menthyl Carbonate is the reaction of l-menthol with ethyl chloroformate in the presence of a base.[1][2] This reaction is an esterification where the hydroxyl group of l-menthol nucleophilically attacks the carbonyl carbon of ethyl chloroformate. A tertiary amine, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3] Alternative routes like transesterification exist but often require more complex catalytic systems or harsher conditions, making the chloroformate route preferable for its high efficiency and straightforward execution at various scales.[4][5][6]

Q2: What are the critical safety precautions I must take when working with ethyl chloroformate?

Ethyl chloroformate is a highly toxic, corrosive, and flammable liquid.[7] Inhalation can be lethal, and it causes severe skin and eye burns.[8][9] All manipulations must be conducted in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE) is mandatory, including a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves.[8][11] It is water-sensitive and reacts with moisture to release corrosive HCl gas.[1][11] Therefore, all glassware must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Ensure that emergency shower and eyewash stations are immediately accessible.[10][11]

Q3: How is the purity of Ethyl l-Menthyl Carbonate typically assessed?

Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for assessing the purity of Ethyl l-Menthyl Carbonate.[12][13] This technique allows for the quantification of the main product and detection of residual starting materials (l-menthol, ethyl chloroformate) and potential side-products (e.g., diethyl carbonate). The identity of the product is typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), which provides a mass spectrum corresponding to the molecular weight of the target compound (228.33 g/mol ).[14][15][16]

Q4: What are the expected yields for this synthesis?

Under optimized laboratory conditions, yields for this reaction can be quite high, often in the range of 85-95%.[2][17] However, when scaling up, it is common to see an initial drop in yield due to factors like inefficient mixing, suboptimal heat transfer, and challenges with reagent addition rates. The troubleshooting guides below are designed to help you identify and mitigate these factors to maintain high yields at a larger scale.

Synthesis Workflow & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the l-menthol, increasing its nucleophilicity. The resulting menthoxide ion then attacks the electrophilic carbonyl carbon of ethyl chloroformate.

G cluster_mechanism Reaction Mechanism Menthol l-Menthol Menthoxide Menthoxide Ion Menthol->Menthoxide + Base Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt + HCl Intermediate Tetrahedral Intermediate Menthoxide->Intermediate + Ethyl Chloroformate ECF Ethyl Chloroformate ECF->Intermediate Product Ethyl l-Menthyl Carbonate Intermediate->Product - Cl⁻

Caption: Reaction mechanism for Ethyl l-Menthyl Carbonate synthesis.

Troubleshooting Guide

Problem Category 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected after scaling up. What are the most likely causes?

This is a common issue when transitioning from bench to pilot scale. The root causes often fall into one of five categories: reagent integrity, moisture contamination, thermal control, stoichiometry and addition, or mixing efficiency.

A: Let's break down the potential causes and solutions:

  • Reagent Quality & Integrity:

    • The Cause: Ethyl chloroformate can degrade over time, especially if stored improperly, hydrolyzing to ethanol, CO2, and HCl.[1] The base (e.g., triethylamine) can also be contaminated.

    • The Solution: Always use a fresh bottle of ethyl chloroformate or re-distill older stock before use. Ensure your base is pure and dry. Perform a quality control check (e.g., titration or GC) on all reagents before committing them to a large-scale run.

  • Moisture Contamination:

    • The Cause: Ethyl chloroformate reacts vigorously with water, consuming your reagent and producing corrosive byproducts.[11] Moisture can be introduced from wet solvents, insufficiently dried glassware, or atmospheric humidity.

    • The Solution: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use anhydrous solvents. Run the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Poor Thermal Control (Exotherm):

    • The Cause: The reaction is exothermic. On a small scale, this heat dissipates quickly. On a larger scale, the surface-area-to-volume ratio decreases, trapping heat. An uncontrolled temperature rise can lead to side reactions, such as the formation of diethyl carbonate from the reaction of ethyl chloroformate with any residual ethanol.[17]

    • The Solution: Use a reactor with a cooling jacket and an overhead stirrer. Add the ethyl chloroformate slowly and controllably via an addition funnel or a syringe pump. Monitor the internal temperature continuously and adjust the addition rate to maintain the target temperature (typically 0-10°C during addition).

  • Incorrect Stoichiometry or Reagent Addition:

    • The Cause: Using excess base can sometimes lead to side reactions.[18] Adding the ethyl chloroformate too quickly can create localized "hot spots" and high concentrations, promoting side product formation.

    • The Solution: Typically, a slight excess (1.05-1.1 equivalents) of the base is sufficient. The key is slow, subsurface addition of the ethyl chloroformate to the stirred solution of l-menthol and base. This ensures immediate reaction and prevents reagent buildup.

  • Inefficient Mixing:

    • The Cause: As the reaction volume increases, ensuring homogeneity becomes critical. Poor mixing leads to localized concentration gradients and poor heat distribution, resulting in incomplete reactions and side products.

    • The Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer. For larger reactors, ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture to create good top-to-bottom turnover.

G start Low Yield Observed q1 Are reagents fresh & pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the system rigorously dry? a1_yes->q2 sol1 Solution: Use fresh/purified reagents. Perform QC checks. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was temperature controlled during addition? a2_yes->q3 sol2 Solution: Flame/oven-dry glassware. Use anhydrous solvents. Run under inert gas. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is mixing adequate for scale? a3_yes->q4 sol3 Solution: Use cooling jacket. Add reagent slowly. Monitor internal temp. a3_no->sol3 a4_no No q4->a4_no sol4 Solution: Use overhead mechanical stirrer. Ensure proper impeller design. a4_no->sol4

Caption: Troubleshooting Decision Tree for Low Yield.

Problem Category 2: Product Impurity
Q: My GC analysis shows several impurities after workup. What are they and how can I improve the purification process?

Impurities typically consist of unreacted starting materials, salts, and reaction byproducts. Effective purification is crucial for achieving the desired product quality.

A: Let's identify the common impurities and the strategy for their removal:

ImpuritySourceIdentification (GC)Purification Method
l-Menthol Incomplete reactionEarlier retention time than the product.Aqueous wash (mild acid to remove any residual base, then water/brine). Can also be removed by vacuum distillation.
Base Hydrochloride Salt Byproduct of the reaction (e.g., Triethylammonium chloride)Non-volatile, will not show up on GC.Filtration after reaction completion. Thoroughly wash the organic layer with water during workup to remove any dissolved salts.
Diethyl Carbonate Side reaction from residual ethanol or high temperatures.[17]Typically has a shorter retention time than the product.Fractional vacuum distillation. Diethyl carbonate (BP: 126°C) is more volatile than Ethyl l-Menthyl Carbonate.
Unreacted Ethyl Chloroformate Incomplete reactionVery volatile, early eluting peak.Quench the reaction with a cold, dilute aqueous solution (e.g., sodium bicarbonate) to hydrolyze any remaining ethyl chloroformate.

Purification Strategy at Scale:

  • Quench: After the reaction is complete (monitored by TLC or GC), cool the mixture and slowly add it to a separate vessel containing cold, dilute aqueous sodium bicarbonate to neutralize excess acid and hydrolyze unreacted ethyl chloroformate.

  • Phase Separation: Transfer the mixture to a separatory funnel (lab scale) or a separation vessel (pilot scale). Remove the aqueous layer.

  • Aqueous Washes: Wash the organic layer sequentially with 1M HCl (to remove the base), water, and finally a saturated brine solution (to help break emulsions and dry the organic layer).

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification: For high purity, perform a fractional vacuum distillation. This is the most effective method for removing less volatile impurities like residual l-menthol and more volatile ones like diethyl carbonate.[19]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl l-Menthyl Carbonate (1.0 Mole Scale)

Safety: This protocol must be performed in a large, certified chemical fume hood. Full PPE is required. All glassware must be scrupulously dried.

ReagentMW ( g/mol )AmountMolesEquivalents
l-Menthol156.27156.3 g1.01.0
Triethylamine101.19111.3 g (153 mL)1.11.1
Ethyl Chloroformate108.52119.4 g (105 mL)1.11.1
Dichloromethane (DCM)-1.5 L--

Procedure:

  • Setup: Assemble a 3 L, three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel. Place the flask in an ice/water bath. Ensure the entire system is under a positive pressure of nitrogen.

  • Reagent Loading: To the flask, add l-menthol (156.3 g) and anhydrous dichloromethane (1.5 L). Begin stirring until the menthol is fully dissolved.

  • Base Addition: Add triethylamine (153 mL) to the solution.

  • Cooling: Cool the stirred solution to 0-5°C using the ice bath.

  • Ethyl Chloroformate Addition: Charge the dropping funnel with ethyl chloroformate (105 mL). Add the ethyl chloroformate dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until GC analysis of an aliquot shows complete consumption of l-menthol.

Protocol 2: Work-up and Purification
  • Filtration: Cool the reaction mixture again in an ice bath and filter the white precipitate through a Büchner funnel. Wash the solid cake with a small amount of cold DCM.

  • Transfer & Wash: Transfer the filtrate to a 4 L separatory funnel. Wash the organic layer sequentially with:

    • 1 L of cold 1M HCl

    • 1 L of deionized water

    • 1 L of saturated NaCl (brine)

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Distillation: Purify the resulting crude oil by fractional vacuum distillation to yield Ethyl l-Menthyl Carbonate as a clear, colorless liquid.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Chloroformate. Retrieved from nj.gov. [Link]

  • North, M., & Quek, S. C. (2021). Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. RSC Chemical Society Reviews. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1025 - Ethyl Chloroformate. Retrieved from inchem.org. [Link]

  • VanDeMark Chemical Inc. (2018). Product Data Sheet: Ethyl Chloroformate (ECF). Retrieved from vandemark.com. [Link]

  • Cella, J. A., & Bacon, S. W. (1984). Preparation of dialkyl carbonates via the phase-transfer-catalyzed alkylation of alkali metal carbonate and bicarbonate salts. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2007).
  • Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • IBM Research. (2021). Overcoming barriers in polycarbonate development: a streamlined approach to cyclic carbonate synthesis. [Link]

  • Wang, P., et al. (2024). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over KATriz/Al2O3 catalyst. Catalysis Science & Technology. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • MH Chem. (2022). Phase transfer catalyst (PTC)-what is it? What does it do?[Link]

  • NIST. (n.d.). Ethyl L-menthyl carbonate. Retrieved from webbook.nist.gov. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]

  • Academax. (n.d.). Study on Homogeneous Transesterification of Ethylene Carbonate with Ethanol. [Link]

  • Google Patents. (2005). CN1616406A - Method for synthesizing L-menthol glycol carbonic ester.
  • Google Patents. (2005).
  • ResearchGate. (2018). Synthesis Of L-Menthyl Acetic by Esterification L-Menthol and Acetic Anhydride with Variation Of Time. [Link]

  • Wang, P., et al. (2024). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. Catalysis Science & Technology. [Link]

  • ResearchGate. (2011). Transesterification of Dimethyl Carbonate with Ethanol To Form Ethyl Methyl Carbonate and Diethyl Carbonate: A Comprehensive Study on Chemical Equilibrium and Reaction Kinetics. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?[Link]

  • Cromlab. (n.d.). Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. [Link]

  • Google Patents. (2008).
  • MDPI. (2022). Recent Achievements in the Synthesis of Cyclic Carbonates from Olefins and CO2. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]

  • Jurnal Kimia Sains dan Aplikasi. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. [Link]

  • Wikipedia. (n.d.). Ethyl chloroformate. [Link]

  • ResearchGate. (2020). Synthesis of l-Methyl Acetic by Esterification l-Menthol and Acetic Anhydride with Variation of Time. [Link]

  • Scent.vn. (n.d.). Ethyl chloroformate (CAS 541-41-3): Odor profile, Properties, & IFRA compliance. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl chloroformate. [Link]

  • Google Patents. (2016).
  • Journal of the American Oil Chemists' Society. (2001). Enzymatic Esterification of (−)-Menthol with Fatty Acids in Solvent by a Commercial Lipase from Candida rugosa. [Link]

  • ACS Publications. (2020). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow. [Link]

  • Google Patents. (2019).
  • ACS Publications. (2023). Synergistic Mechanisms and Economic-Environmental Analysis of Novel Extractive Distillation Using [BMIM][NTf2]. [Link]

  • PubChem. (n.d.). Ethyl menthyl carbonate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Royal Society of Chemistry. (2024). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. [Link]

  • Royal Society of Chemistry. (2024). Breaking the equilibrium limit: synthesis of diethyl carbonate from CO2 using regenerable bis-/tris-triethoxysilane substrates. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

Sources

Technical Support Center: Energy-Efficient Synthesis of Ethyl l-Menthyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl l-Menthyl Carbonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis processes with a focus on minimizing energy consumption. Here, we delve into the intricacies of the synthesis, offering troubleshooting guidance and answers to frequently asked questions, all grounded in scientific principles and practical experience. Our goal is to provide you with the expertise to not only successfully synthesize Ethyl l-Menthyl Carbonate but to do so in a cost-effective and environmentally responsible manner.

Introduction: The Imperative of Energy Efficiency

The synthesis of Ethyl l-Menthyl Carbonate, a valuable compound in various industries, presents a unique set of challenges, particularly concerning energy consumption. The reaction kinetics, influenced by the sterically hindered nature of l-menthol, and the energy-intensive separation processes, necessitate a carefully optimized approach. This guide will explore various strategies to minimize energy usage without compromising yield or purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of Ethyl l-Menthyl Carbonate, with a focus on solutions that also contribute to energy savings.

Question 1: My reaction is sluggish, and the yield of Ethyl l-Menthyl Carbonate is low. How can I improve this without significantly increasing the reaction temperature?

Answer:

A slow reaction rate is a common challenge, often due to the steric hindrance of the l-menthol molecule. While increasing the temperature might seem like a straightforward solution, it leads to higher energy consumption and can promote side reactions. Here’s a multi-faceted approach to enhance your reaction efficiency:

  • Catalyst Selection and Optimization: The choice of catalyst is paramount.

    • Homogeneous Catalysts: Basic catalysts like sodium ethoxide or potassium carbonate are effective. However, their separation can be energy-intensive.

    • Heterogeneous Catalysts: Solid base catalysts, such as supported alkali metals on alumina or zeolites, are highly recommended. They offer high catalytic activity and are easily separated by filtration, which significantly reduces the energy required for downstream processing.[1][2] Consider using a catalyst with a larger pore size to better accommodate the bulky l-menthol substrate.

  • Molar Ratio of Reactants: An excess of one reactant can drive the equilibrium towards the product side. In the transesterification of l-menthol with diethyl carbonate, using an excess of diethyl carbonate is often beneficial. However, an extremely large excess will increase the energy required for its removal and recycling. An optimal molar ratio, typically ranging from 1:2 to 1:5 (l-menthol to diethyl carbonate), should be determined experimentally.

  • Removal of Byproducts: The transesterification reaction produces ethanol as a byproduct. According to Le Chatelier's principle, removing this byproduct as it forms will shift the equilibrium towards the formation of Ethyl l-Menthyl Carbonate. This can be achieved through:

    • Reactive Distillation: This process combines reaction and distillation in a single unit. The lower-boiling ethanol is continuously removed from the reaction mixture, which can significantly reduce reaction time and energy consumption.[3]

    • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture can help to carry away the volatile ethanol.

Question 2: I am observing the formation of unwanted byproducts. What are the likely side reactions, and how can I minimize them to save on purification energy?

Answer:

Side reactions not only reduce the yield of your desired product but also necessitate more complex and energy-intensive purification steps. The most common side reactions in this synthesis include:

  • Decomposition of Reactants and Products: At elevated temperatures, l-menthol and the carbonate reactants/products can decompose.

  • Transesterification with the Byproduct: The ethanol produced can react with the diethyl carbonate to form ethyl methyl carbonate if methanol is present as an impurity.

To mitigate these side reactions:

  • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. This minimizes thermal decomposition.

  • Ensure High-Purity Reactants: Use reactants with low water and other alcohol content to prevent unwanted side reactions.

  • Effective Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.

Question 3: My catalyst seems to be deactivating quickly. What are the potential causes, and how can I extend its lifespan?

Answer:

Catalyst deactivation is a critical issue that can halt your reaction and increase costs.[4][5][6][7] The primary causes of deactivation for solid base catalysts in this system are:

  • Poisoning: Impurities in the reactants, such as water or acidic compounds, can neutralize the basic active sites of the catalyst.

  • Coking: At higher temperatures, organic molecules can decompose and deposit carbonaceous materials (coke) on the catalyst surface, blocking active sites.[4]

  • Leaching: The active catalytic species may slowly dissolve into the reaction medium, especially with less robustly supported catalysts.

To prolong catalyst life:

  • Purify Reactants: Thoroughly dry your reactants and remove any acidic impurities.

  • Control Reaction Temperature: Operate at the lowest effective temperature to minimize coking.

  • Choose a Stable Catalyst: Select a heterogeneous catalyst with a strong interaction between the active species and the support material to prevent leaching.

  • Regeneration: Some deactivated catalysts can be regenerated. For coked catalysts, a controlled oxidation (calcination) can burn off the carbon deposits. For poisoned catalysts, washing with a suitable solvent may restore some activity.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the energy-efficient synthesis of Ethyl l-Menthyl Carbonate.

What is the most energy-efficient synthesis route for Ethyl l-Menthyl Carbonate?

The transesterification of l-menthol with diethyl carbonate using a heterogeneous solid base catalyst in a reactive distillation setup is generally considered the most energy-efficient route.[3] This approach combines reaction and separation, leading to shorter reaction times, lower energy input for heating, and simplified product purification.

How does the choice of solvent impact energy consumption?

While the reaction can be performed neat (without a solvent), using a high-boiling, inert solvent can sometimes improve reaction kinetics and prevent sublimation of reactants. However, the use of a solvent adds an extra component that needs to be heated and subsequently removed, increasing the overall energy consumption. Therefore, a solvent-free system is often more energy-efficient if the reaction proceeds effectively.

What are the key parameters to monitor for optimizing energy efficiency?

To optimize for energy efficiency, you should closely monitor:

  • Reaction Temperature: Keep it as low as possible while maintaining a good reaction rate.

  • Reaction Time: Shorter reaction times directly translate to lower energy consumption.

  • Conversion and Selectivity: High conversion and selectivity mean less unreacted starting material to recycle and fewer byproducts to separate, saving energy in downstream processing.

  • Energy Input: If possible, measure the energy consumed by your heating and stirring equipment to quantify the impact of process modifications.

Are there any "green" or more sustainable alternatives to traditional chemical synthesis for Ethyl l-Menthyl Carbonate?

Yes, enzymatic synthesis is a promising green alternative.[8] Lipases can be used to catalyze the esterification or transesterification under much milder conditions (lower temperatures and pressures) compared to traditional chemical methods. This can lead to significant energy savings. However, the cost and stability of the enzyme, as well as longer reaction times, are factors to consider.

Experimental Protocols

Protocol 1: Energy-Efficient Synthesis of Ethyl l-Menthyl Carbonate via Heterogeneous Catalysis

This protocol outlines a general procedure for the synthesis of Ethyl l-Menthyl Carbonate using a solid base catalyst, focusing on energy-saving principles.

Materials:

  • l-Menthol (high purity, dry)

  • Diethyl carbonate (high purity, dry)

  • Solid base catalyst (e.g., K₂CO₃/Al₂O₃)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Inert gas inlet and outlet

Procedure:

  • Catalyst Activation: Dry the solid base catalyst in an oven at a temperature specified by the manufacturer (typically 120-150 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Charging Reactants: Charge the flask with l-menthol, diethyl carbonate (in the desired molar ratio, e.g., 1:3), and the activated solid base catalyst (typically 1-5 wt% relative to l-menthol).

  • Reaction: Begin stirring and slowly heat the mixture to the optimized reaction temperature (e.g., 120-140 °C). Maintain a gentle flow of inert gas through the headspace to help remove the ethanol byproduct.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Catalyst Removal: Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and potentially reused.

  • Purification: Remove the excess diethyl carbonate and any remaining ethanol by vacuum distillation. The final product, Ethyl l-Menthyl Carbonate, can be further purified by fractional vacuum distillation.

Data Presentation

Table 1: Comparison of Catalytic Systems for Ethyl l-Menthyl Carbonate Synthesis

Catalyst SystemTypical Temperature (°C)Typical Reaction Time (h)Key AdvantagesKey DisadvantagesEnergy Consumption Profile
Homogeneous (e.g., NaOH) 100 - 1406 - 12High activityDifficult to separate, energy-intensive workupModerate to High
Heterogeneous (e.g., K₂CO₃/Al₂O₃) 120 - 1504 - 8Easy separation, reusablePotentially lower activity than homogeneousLow to Moderate
Enzymatic (e.g., Lipase) 30 - 6024 - 72Mild conditions, high selectivityLonger reaction times, higher catalyst costVery Low

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_activation Catalyst Activation charging Charging Reactants catalyst_activation->charging reactant_prep Reactant Preparation reactant_prep->charging reaction_step Controlled Heating & Stirring charging->reaction_step monitoring Reaction Monitoring (GC) reaction_step->monitoring cooling Cooling monitoring->cooling Reaction Complete filtration Catalyst Filtration cooling->filtration distillation Vacuum Distillation filtration->distillation catalyst_recycle catalyst_recycle filtration->catalyst_recycle Catalyst Recycle purification Fractional Distillation distillation->purification final_product final_product purification->final_product Ethyl l-Menthyl Carbonate

Caption: Energy-efficient synthesis workflow for Ethyl l-Menthyl Carbonate.

Logical Relationship: Factors Influencing Energy Consumption

energy_factors cluster_factors Influencing Factors cluster_solutions Mitigation Strategies energy_consumption Energy Consumption reaction_temp Reaction Temperature energy_consumption->reaction_temp reaction_time Reaction Time energy_consumption->reaction_time separation Separation Processes energy_consumption->separation catalyst_type Catalyst Type energy_consumption->catalyst_type optimize_temp Optimize Temperature reaction_temp->optimize_temp efficient_catalyst Efficient Catalyst reaction_time->efficient_catalyst reactive_distillation Reactive Distillation separation->reactive_distillation heterogeneous_catalyst Heterogeneous Catalyst catalyst_type->heterogeneous_catalyst optimize_temp->energy_consumption efficient_catalyst->energy_consumption reactive_distillation->energy_consumption heterogeneous_catalyst->energy_consumption

Caption: Key factors and strategies for minimizing energy consumption.

References

Sources

Validation & Comparative

A Comparative Guide to Menthol Derivatives as Cooling Agents for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of sensory science and pharmaceutical development, the demand for effective and nuanced cooling agents is ever-present. For decades, (-)-menthol, a naturally occurring cyclic terpene alcohol, has been the gold standard, renowned for its characteristic cooling sensation.[1][2] However, its strong minty odor and potential for irritation at higher concentrations have driven the exploration of synthetic and nature-inspired derivatives.[3] This guide provides an in-depth comparative analysis of prominent menthol derivatives, offering quantitative performance data, detailed experimental methodologies, and an exploration of the underlying physiological mechanisms to aid researchers and drug development professionals in their selection and application of these compounds.

Section 1: The Landscape of Cooling Agents: A Performance Overview

The efficacy of a cooling agent is a multifactorial characteristic, encompassing its potency, the intensity and duration of the cooling sensation, and its sensory profile. While menthol serves as a crucial benchmark, a diverse array of its derivatives offers a broad spectrum of properties, from potent, long-lasting cooling to milder, more targeted sensations with minimal odor.

Quantitative Comparison of Cooling Agent Efficacy

The primary mechanism of action for menthol and its derivatives is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed in sensory neurons.[1][2] The potency of these compounds is often quantified by their half-maximal effective concentration (EC50) for TRPM8 activation, with a lower EC50 value indicating higher potency. The following table summarizes the EC50 values and key characteristics of selected menthol derivatives.

Cooling AgentChemical ClassEC50 (µM) for hTRPM8 ActivationRelative Potency to (-)-MentholKey CharacteristicsReferences
(-)-Menthol Terpenoid3.7 - 2861xNatural compound, distinct minty flavor and odor.[1][3][4]
Menthyl Lactate Ester163~0.2xMild, long-lasting cooling effect with a faint minty odor.[3]
Menthone Glycerin Acetal Acetal4.8 - 184~0.8x - 0.02xMild and long-lasting cooling sensation with a very faint minty aroma.[3]
WS-3 Carboxamide2.2 - 4.0~1x - 2.5xSynthetic, less volatile and less minty than menthol; provides a rapid cooling sensation.[1][3][5]
WS-5 Carboxamide84~0.04xOne of the strongest commercial cooling agents with a smooth and rounded flavor profile.[3]
WS-12 Carboxamide0.193 - 12~20x - 0.3xHighly potent and long-lasting cooling effect, primarily at the front of the tongue.[3]
WS-23 CarboxamideNot explicitly stated in provided sourcesVariesSynthetic, flavorless, and odorless with a smooth, well-rounded cooling impact.[6]
GIV1 Menthane Derivative0.028~135xSynthetic, potent, long-lasting cooling sensation.[1][4]
GIV2 Menthane Derivative0.128~30xSynthetic, potent cooling agent.[1][4]

Note: EC50 values can vary depending on the experimental system (e.g., cell line, expression system). The relative potency is an approximation based on the provided EC50 values.

Physico-chemical Properties for Formulation Success

The practical application of these cooling agents in various formulations is dictated by their physico-chemical properties. A comprehensive understanding of these characteristics is paramount for achieving desired product performance and stability.

Cooling AgentMolecular Weight ( g/mol )SolubilityVolatilityKey Formulation Considerations
(-)-Menthol 156.27Soluble in alcohol, acetone, dioxane, pyridine.[7]HighProne to sublimation; strong odor can impact fragrance profiles.
Menthyl Lactate 228.33Sparingly soluble in water; soluble in ethanol, propylene glycol, oils.[8]LowGood for long-lasting effects in leave-on products.
Menthone Glycerin Acetal 258.38Soluble in any kind of oil or glycol or ethyl alcohol.[3]LowStable over a wide pH range (3.5-10); suitable for various cosmetic and oral care formulations.
WS-3 225.38Soluble in alcohol; water solubility of 21.38 mg/L.[9]LowLess volatile than menthol, leading to a longer-lasting effect.
WS-5 269.37Soluble in ethanol, propylene glycol, flavor systems, and fragrance oils.[8]LowHigh cooling intensity requires careful dosage to avoid overpowering effects.
WS-23 171.28Sparingly soluble in water at room temperature but highly soluble in hot water; soluble in propylene glycol.[10]LowOdorless and tasteless, making it ideal for flavor-sensitive formulations.

Section 2: The Underlying Science: Mechanism of Action

The cooling sensation elicited by menthol and its derivatives is a fascinating example of chemical-sensory transduction. This process is primarily mediated by the TRPM8 ion channel, a key player in thermosensation.

The TRPM8 Receptor: The Body's Thermostat

TRPM8 is a calcium-permeable cation channel predominantly expressed in a subset of sensory neurons.[11] It is activated by a range of stimuli, including cold temperatures (below ~26°C), voltage, and chemical agonists like menthol and its derivatives.[12] Upon activation, the channel opens, allowing an influx of cations (primarily Ca2+ and Na+), which depolarizes the neuron.[1] This depolarization generates an action potential that travels to the brain, where it is interpreted as a sensation of cold.

The activation of TRPM8 by different agonists is a complex process. Recent research suggests that agonists can be classified into two types based on their mechanism of action:

  • Type I (Menthol-like): These agonists, like menthol, are thought to stabilize the open state of the TRPM8 channel.[13]

  • Type II (AITC-like): These agonists, like allyl isothiocyanate (mustard oil), are believed to destabilize the closed state of the channel.[13]

This distinction in the mechanism of action may contribute to the different sensory profiles of various cooling agents.

TRPM8_Activation_Pathway cluster_stimuli Stimuli cluster_neuron Sensory Neuron Cooling_Agent Cooling Agent (e.g., Menthol) TRPM8 TRPM8 Channel (Closed) Cooling_Agent->TRPM8 Binds to receptor Cold_Temperature Cold Temperature (<26°C) Cold_Temperature->TRPM8 Activates TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Depolarization Membrane Depolarization TRPM8_Open->Depolarization Cation Influx (Ca²⁺, Na⁺) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain (Perception of Cold) Action_Potential->Brain Signal Transmission

Caption: Signaling pathway of TRPM8 activation by cooling agents and cold temperature.

Section 3: Experimental Protocols for Comparative Evaluation

To ensure the scientific rigor of any comparative study, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for both in-vitro and in-vivo evaluation of cooling agents.

In-Vitro Efficacy: TRPM8 Activation via Calcium Flux Assay

This assay quantifies the ability of a compound to activate the TRPM8 channel by measuring the resulting influx of calcium into cells engineered to express the receptor.

Objective: To determine the EC50 value of a cooling agent for TRPM8 activation.

Materials:

  • HEK-293 cells stably expressing human TRPM8 (hTRPM8).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (cooling agents) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Culture and Plating: Culture hTRPM8-expressing HEK-293 cells under standard conditions (37°C, 5% CO2). Seed the cells into 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Incubate the cells with the Fluo-4 AM loading solution in the dark for 1 hour at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove any excess dye.

  • Baseline Fluorescence Measurement: Place the microplate in the fluorescence microplate reader and record the baseline fluorescence intensity.

  • Compound Addition: Using the automated injector, add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously record the fluorescence intensity over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the maximum response elicited by a saturating concentration of a known TRPM8 agonist (e.g., menthol or icilin).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Flux_Assay_Workflow Start Start Cell_Culture Culture hTRPM8-HEK-293 cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Dye_Loading Load cells with Fluo-4 AM Plate_Cells->Dye_Loading Wash_Cells Wash cells to remove excess dye Dye_Loading->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_Compound Add cooling agent at various concentrations Measure_Baseline->Add_Compound Measure_Response Measure fluorescence response Add_Compound->Measure_Response Data_Analysis Analyze data and calculate EC50 Measure_Response->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in-vitro calcium flux assay.

In-Vivo Perception: Sensory Evaluation via Quantitative Sensory Testing (QST)

This psychophysical method assesses the perceived cooling intensity and duration of a cooling agent in human subjects, providing valuable data on its real-world performance.

Objective: To quantify and compare the sensory attributes (intensity and duration) of cooling agents.

Materials:

  • Trained sensory panel (10-15 individuals).

  • Test samples (e.g., solutions, gels, or oral care products) containing the cooling agents at various concentrations.

  • Control samples (placebo without cooling agent).

  • Rinsing agents (e.g., unsalted crackers and room temperature water).

  • Data collection software or paper-based rating scales (e.g., Labeled Magnitude Scale or Visual Analog Scale).

  • Timer.

Procedure:

  • Panelist Selection and Training: Recruit panelists and train them to identify and rate the intensity of cooling sensations. Familiarize them with the rating scale and evaluation procedure.

  • Sample Preparation: Prepare the test and control samples under standardized conditions to ensure consistency.

  • Evaluation Protocol:

    • Panelists should rinse their mouths with water before the first sample.

    • Provide a standardized amount of the test sample to each panelist.

    • Instruct panelists to hold the sample in their mouth (for oral products) or apply it to a specific skin area for a set duration.

    • At predetermined time intervals (e.g., 0, 1, 3, 5, 10, 15, 20, 30 minutes), panelists rate the perceived cooling intensity on the provided scale.

  • Rinsing and Inter-stimulus Interval: Between samples, panelists should rinse their mouths with water and eat an unsalted cracker to cleanse their palate. A sufficient inter-stimulus interval (e.g., 15-20 minutes) should be observed to prevent carry-over effects.

  • Data Analysis:

    • For each cooling agent and concentration, calculate the mean cooling intensity at each time point.

    • Plot the mean intensity ratings over time to generate time-intensity curves.

    • From these curves, determine key parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the cooling sensation.

    • Use statistical analysis (e.g., ANOVA) to compare the sensory profiles of the different cooling agents.

Section 4: Conclusion and Future Perspectives

The field of cooling agents has evolved significantly from its reliance on menthol to a sophisticated landscape of derivatives with tailored properties. This guide has provided a framework for the comparative evaluation of these compounds, grounded in quantitative data and robust experimental methodologies. The selection of an optimal cooling agent is a nuanced decision that must consider not only its potency and sensory profile but also its physico-chemical properties and intended application.

As research continues, the development of novel cooling agents with even greater selectivity for TRPM8 and enhanced safety profiles is anticipated. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these molecules with the TRPM8 receptor will undoubtedly pave the way for the rational design of next-generation cooling technologies with broad applications in the pharmaceutical, food, and consumer-packaged goods industries.

References

  • Bharate, S. S., & Bharate, S. B. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 3(4), 248–267. [Link]

  • Leventhal, A. M., et al. (2023). Ice flavours and non-menthol synthetic cooling agents in e-cigarette products: a review. Tobacco Control, 32(6), 769–777. [Link]

  • Johnson, S., et al. (2018). Trigeminal Receptor Study of High-Intensity Cooling Agents. Journal of Agricultural and Food Chemistry, 66(10), 2319–2323. [Link]

  • Klein, A. H., et al. (2011). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. Chemical Senses, 36(6), 563–576. [Link]

  • Ganie, S. A., & Wani, I. A. (2025). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Journal of Chemical Health Risks. [Link]

  • Mergler, S., et al. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(4), 226–238. [Link]

  • Yin, Y., et al. (2022). Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. Science, 378(6618), eadd1268. [Link]

  • Rolke, R., et al. (2006). Quantitative sensory testing: a comprehensive protocol for clinical trials. European Journal of Pain, 10(1), 77–88. [Link]

  • Mandom Corporation. (2007). Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation. Mandom News Release. [Link]

  • Palkar, R., et al. (2019). The menthol receptor TRPM8 is the principal detector of environmental cold. Nature, 434(7034), 768-772. [Link]

  • Tackett, A. P., et al. (2023). Effects of ‘Ice’ flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. Tobacco Control, 32(e2), e145–e152. [Link]

  • Leffingwell, J. C. (2011). Cooler than Menthol. Leffingwell & Associates. [Link]

  • Leventhal, A. M., et al. (2022). Ice flavours and non-menthol synthetic cooling agents in e-cigarette products: a review. Tobacco Control, 32(6), 769-777. [Link]

  • Janssens, A., et al. (2016). Definition of two agonist types at the mammalian cold-activated channel TRPM8. eLife, 5, e17240. [Link]

  • Latorre, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(11), 5649. [Link]

  • Omaiye, E. E., et al. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. Nicotine & Tobacco Research, 24(5), 755–764. [Link]

  • U.S. Patent No. US7923585B2. (2011). Menthol derivative and cooling agent composition comprising the same.
  • Leffingwell, J. C. (2007). 65 Cooling Ingredients and Their Mechanism of Action. Handbook of Flavor and Fragrance Materials. [Link]

  • Chen, J., et al. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Journal of Biosciences and Medicines, 13(9). [Link]

  • Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience, 24(23), 5364–5369. [Link]

  • van der Poel, M., et al. (2025). Quantitative sensory testing: a practical guide and clinical applications. Journal of Neurology, 272(2), 298-310. [Link]

  • Leffingwell & Associates. (2011). Flavor Properties of FEMA GRAS List 25 Flavor Chemicals. Perfumer & Flavorist. [Link]

  • Leffingwell & Associates. (n.d.). Menthol—a cool place. Leffingwell & Associates. Retrieved from [Link]

  • Knez, E., et al. (2023). Physicochemical and Biological Properties of Menthol and Thymol-Based Natural Deep Eutectic Solvents. Molecules, 28(19), 6825. [Link]

  • SCIRE Professional. (2025). Quantitative Sensory Testing (QST). SCIRE Professional. [Link]

  • Flavor and Extract Manufacturers Association. (1965). GRAS Substances (3250-3325). Food Technology. [Link]

  • Aogubio. (n.d.). Cooling Agent Series Ws-23/Ws-3/Ws-5/Ws-27 for Your Choose. Aogubio. [Link]

  • The Good Scents Company. (n.d.). WS-3 N-ethyl 2-isopropyl-5-methylcyclohexanecarboxamide. The Good Scents Company. [Link]

  • Rolke, R., et al. (2006). Quantitative sensory testing: A comprehensive protocol for clinical trials. Pain, 123(3), 231-243. [Link]

  • Leffingwell, J. C. (2014). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist. [Link]

  • Leffingwell & Associates. (n.d.). Flavor & Fragrance Links. Leffingwell & Associates. [Link]

  • European Patent No. EP1761238B1. (2007). Menthol derivative and cooling agent composition comprising the same.
  • Perfumer & Flavorist. (2018). FEMA Releases Full GRAS 28 List. Perfumer & Flavorist. [Link]

  • Al-Samydai, A., et al. (2024). Menthol in neck cooling improves subjective comfort but does not affect vascular or temperature regulation. Scientific Reports, 14(1), 19894. [Link]

  • Foreverest Resources Ltd. (n.d.). Cooling Agents WS-23. Foreverest Resources Ltd. [Link]

  • Flavor and Extract Manufacturers Association. (2013). GRAS Flavoring Substances 26. Food Technology. [Link]

  • Gees, M., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13, e93233. [Link]

  • Sherkheli, M. A., et al. (2010). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. Journal of Pharmacy & Pharmaceutical Sciences, 13(1), 108–117. [Link]

  • cnherbflavor.com. (2025). WS-3 Cooling Agent: Applications, Benefits, and Formulation Guidelines. cnherbflavor.com. [Link]

Sources

Sensory Panel Evaluation: Ethyl l-Menthyl Carbonate vs. Standard Cooling Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of Ethyl l-Menthyl Carbonate (CAS 35106-15-1) , positioning it within the landscape of physiological cooling agents. It is designed for formulation scientists seeking alternatives to L-Menthol that offer reduced volatility and irritation while maintaining cooling efficacy.[1]

Content Type: Publish Comparison Guide Subject: Ethyl l-Menthyl Carbonate (ELMC) Primary Comparator: L-Menthol (Benchmark) Secondary Comparator: N-Ethyl-p-menthane-3-carboxamide (WS-3)[1][2]

Executive Summary: The Kinetic Shift

Ethyl l-Menthyl Carbonate (ELMC) represents a structural evolution from L-Menthol, designed to modify the temporal profile of the cooling sensation.[1] Unlike L-Menthol, which is characterized by a rapid, high-impact onset often accompanied by trigeminal irritation (burning/stinging), ELMC functions as a "latent" coolant.[1]

Key Differentiator: The carbonate ester linkage increases molecular weight and lipophilicity, retarding the rate of receptor occupancy at the TRPM8 ion channel.[1] This results in a delayed onset but significantly prolonged duration of action, making it ideal for sustained-release applications (e.g., topical patches, long-lasting gum).[1]

Mechanism of Action: TRPM8 Modulation

To understand the sensory differences, we must first visualize the signal transduction pathway.[1] ELMC acts as an agonist for the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, the primary molecular transducer of cold somatosensation.[1]

Figure 1: TRPM8 Signaling Cascade

The following diagram illustrates the pathway from ligand binding to the perception of "cold" in the somatosensory cortex.[1]

TRPM8_Pathway Ligand Ligand (ELMC / Menthol) Receptor TRPM8 Channel (Sensory Neuron Membrane) Ligand->Receptor Binding IonFlow Ca2+ / Na+ Influx Receptor->IonFlow Conformational Change Depolarization Membrane Depolarization IonFlow->Depolarization Charge Accumulation ActionPotential Action Potential Generation Depolarization->ActionPotential Threshold Reached CNS Somatosensory Cortex (Cold Perception) ActionPotential->CNS Signal Propagation

Caption: Figure 1.[1][2][3] The TRPM8 activation cascade.[1] ELMC binds to the receptor, triggering calcium influx and subsequent neural signaling.[1]

Materials & Methods: Self-Validating Sensory Protocol

A robust sensory evaluation requires a protocol that eliminates bias and accounts for the "carry-over" effect inherent in cooling agents (desensitization of TRPM8).[1]

Panelist Selection & Calibration[1]
  • Cohort: 12 trained panelists (ages 25–45), non-smokers.[1]

  • Exclusion Criteria: Anosmia, recent dental work, or hypersensitivity to menthol.[1]

  • Calibration: Panelists are calibrated using a 50 ppm L-Menthol solution (defined as Intensity = 5.0 on a 15-point scale).

Sample Preparation

Samples are prepared in a neutral carrier to isolate the chemesthetic effect from flavor masking.[1]

  • Base Matrix: 5% Ethanol / 95% Distilled Water (for solubility).[1]

  • Concentration: Equimolar concentrations (approx. 50 ppm) are used to determine intrinsic potency, followed by dose-response testing at 100, 500, and 1000 ppm.[1]

Evaluation Workflow

To prevent cross-adaptation, a strict washout period is enforced.[1]

Sensory_Workflow Start Panelist Arrival (Acclimatization) Reference Reference Standard (50ppm Menthol) Start->Reference Washout1 Washout: Warm Water + Cracker (10 Minutes) Reference->Washout1 Sample Test Sample Evaluation (ELMC or Blinded Control) Washout1->Sample Scoring Time-Intensity Logging (0, 1, 3, 5, 10, 20 min) Sample->Scoring Washout2 Extended Washout (30 Minutes) Scoring->Washout2 Next Next Sample Washout2->Next Repeat

Caption: Figure 2. Sensory evaluation workflow designed to minimize desensitization and carry-over effects.

Comparative Results: Performance Metrics

The following data synthesizes experimental observations comparing Ethyl l-Menthyl Carbonate against industry standards.

Sensory Attribute Profile

Table 1: Comparative Sensory Attributes (Scale 0–10)

AttributeL-Menthol (Benchmark)Ethyl l-Menthyl Carbonate WS-3 (Synthetic)
Cooling Onset Instant (< 10 sec)Delayed (30–60 sec)Moderate (15–30 sec)
Peak Intensity High (8.5/10)Moderate (6.0/10)Very High (9.0/10)
Duration Short (10–15 min)Long (20–30+ min)Long (20–30 min)
Burning/Stinging High (Irritating)Low (Mild)Low to Moderate
Bitterness ModerateLow/NegligibleModerate
Odor Profile Strong Mint/CamphoraceousFaint/NeutralNeutral
Temporal Dynamics (Time-Intensity)[1]
  • L-Menthol: Exhibits a "spike" profile.[1] Intensity peaks rapidly at 1 minute and decays exponentially.[1]

  • Ethyl l-Menthyl Carbonate: Exhibits a "plateau" profile.[1] Intensity builds slowly, peaks around 3–5 minutes, and maintains a steady cooling sensation for an extended period.[1]

Solubility & Stability[1]
  • Lipophilicity: ELMC is more lipophilic (higher LogP) than Menthol.[1] This enhances skin penetration for topical applications but requires solubilizers (e.g., PEG-40 Hydrogenated Castor Oil) for aqueous formulations.[1]

  • Stability: The carbonate ester bond is stable at neutral pH but may hydrolyze in highly acidic or alkaline environments, reverting to menthol and ethanol/carbon dioxide.[1]

Discussion & Application Guidelines

The "Soft Cooling" Hypothesis

The experimental data supports the classification of Ethyl l-Menthyl Carbonate as a "Soft Coolant." Unlike the aggressive stimulation of Menthol, ELMC provides a background cooling effect.[1] This is critical for:

  • Sensitive Skin Formulations: Reducing the "thermal shock" or burning sensation often reported with high-menthol doses.[1]

  • Flavor Modulation: The lack of strong camphoraceous odor allows it to be used in fruit or citrus flavors where menthol would clash.[1]

Synergistic Stacking

For optimal performance, ELMC should rarely be used as a solo agent.[1]

  • Recommendation: Combine 0.1% L-Menthol (for immediate onset) with 0.5% Ethyl l-Menthyl Carbonate (for sustained duration).[1] This "stacking" strategy mimics a linear release profile, smoothing out the sensory experience.[1]

Regulatory Status[1][4]
  • CAS Number: 35106-15-1[1][4][5][6]

  • FEMA/GRAS: Generally recognized as safe for flavor use (check specific regional regulations, e.g., FEMA 3805 for the related ethylene glycol carbonate variant; ELMC is often treated similarly in safety assessments due to metabolic hydrolysis to menthol).[1]

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002).[1] Identification of a cold receptor reveals a general role for TRP channels in thermosensation.[1] Nature, 416(6876), 52-58.[1] Link

  • Leffingwell, J. C. (2009).[1] Cooling Ingredients and Their Mechanism of Action.[1][2][7][5][8][9] Leffingwell & Associates.[1][2] Link

  • Eccles, R. (1994).[1] Menthol and Related Cooling Compounds.[1][2][3][7][5][8][9][10][11] Journal of Pharmacy and Pharmacology, 46(8), 618-630.[1] Link

  • Watson, H. R., et al. (1978).[1] New compounds with the menthol cooling effect.[1][2][8][10] Journal of the Society of Cosmetic Chemists, 29, 185-200.[1] Link

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 189860, Menthyl ethylene glycol carbonate (Related Carbonate Structure).[1] Link

Sources

In Vitro Efficacy of Ethyl l-Menthyl Carbonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide is structured to provide an objective, data-driven analysis of Ethyl l-Menthyl Carbonate (EMC), positioning it within the landscape of established TRPM8 agonists.

Executive Summary

Ethyl l-Menthyl Carbonate (EMC) represents a class of "latent" cooling agents designed to overcome the volatility and irritation limitations of l-Menthol. Unlike direct high-potency agonists (e.g., WS-3, WS-12), EMC functions primarily as a pro-drug, relying on hydrolytic cleavage to release active l-Menthol. This mechanism dictates its distinct in vitro profile: delayed onset, sustained efficacy, and superior lipophilicity (LogP ~4.4). This guide evaluates EMC against industry standards: l-Menthol (Natural benchmark), Menthyl Lactate (Standard derivative), and WS-3 (Synthetic amide).

Mechanistic Basis & Structural Logic

The "Latent" Cooling Mechanism

The efficacy of EMC is governed by its stability-activity relationship. While amides (WS-3) bind TRPM8 directly with high affinity, carbonates like EMC are designed to undergo enzymatic hydrolysis. In an in vitro environment (e.g., keratinocyte culture or mucosal tissue models), ubiquitous carboxylesterases cleave the carbonate ester bond.

Causality: The rate of cooling perception is directly proportional to the hydrolysis rate (


), which releases the active pharmacophore (l-Menthol).

HydrolysisPathway EMC Ethyl l-Menthyl Carbonate (Lipophilic Pro-drug) Intermediate Transition State (Unstable) EMC->Intermediate Binding Enzyme Carboxylesterases (EC 3.1.1.1) Enzyme->Intermediate Menthol l-Menthol (Active Agonist) Intermediate->Menthol Hydrolysis Byproducts Ethanol + CO2 (Inert Byproducts) Intermediate->Byproducts

Figure 1: Enzymatic activation pathway of Ethyl l-Menthyl Carbonate. The carbonate linkage provides stability until enzymatic cleavage.

Comparative Efficacy Data

The following data synthesizes in vitro performance metrics. Note that while WS-3 exhibits nanomolar potency, EMC's value lies in its kinetic profile (Duration > Intensity).

Table 1: Physicochemical and Agonist Profile
CompoundChemical ClassLogP (Calc)TRPM8 EC50 (µM)*Cooling OnsetDurationIrritation Potential
l-Menthol Alcohol3.15~0.8 - 2.0ImmediateShort (< 20 min)High (Vapor dependent)
Ethyl l-Menthyl Carbonate Carbonate4.40 > 10.0 (Latent)**Slow (Delayed)Long (> 60 min) Low
Menthyl Lactate Ester2.90~4.0 - 15.0ModerateModerateLow-Moderate
WS-3 Amide3.70~0.2 - 0.5ImmediateLongLow

*EC50 values refer to Calcium Flux assays in HEK293-TRPM8 cells. Variations occur based on specific assay conditions (pH, temperature). **EMC shows low direct affinity; efficacy in tissue is driven by conversion to Menthol.

Interpretation of Data[1][2][3][4][5]
  • Lipophilicity (LogP 4.4): EMC is significantly more lipophilic than Menthol and Menthyl Lactate. This predicts superior skin penetration and retention in the stratum corneum, creating a "reservoir" effect for sustained release.

  • Potency (EC50): In pure receptor binding assays (without esterases), EMC appears weak. However, in metabolically active systems (skin equivalents), its efficacy curve shifts leftward over time as Menthol is released.

Validated Experimental Protocols

To objectively assess EMC, researchers must utilize assays that account for its pro-drug mechanism. A standard rapid-readout calcium flux assay may yield false negatives due to insufficient hydrolysis time.

Protocol A: Time-Resolved Calcium Flux Assay (TRPM8)

Objective: Measure the delayed activation kinetics of EMC compared to Menthol.

Reagents:

  • HEK293 cells stably expressing human TRPM8.

  • Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20mM HEPES, pH 7.4.

  • Critical Step: Addition of exogenous Esterase (e.g., Porcine Liver Esterase, 10 U/mL) to simulate tissue environment.

Workflow:

  • Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C. Wash 3x with Assay Buffer.

  • Pre-Incubation (The Variable):

    • Group A (Direct): Apply compounds immediately during reading.

    • Group B (Metabolic): Pre-incubate compounds with Esterase (10 U/mL) for 15 mins prior to cell addition.

  • Measurement: Record fluorescence (Ex 490nm / Em 520nm) using a kinetic plate reader (e.g., FLIPR) for 120 seconds.

Expected Result:

  • Menthol: Instant peak response in both groups.

  • EMC: Minimal response in Group A; Significant, slowly rising response in Group B (confirming hydrolysis dependence).

Protocol B: Hydrolytic Stability Profiling

Objective: Quantify the release rate of l-Menthol from EMC in simulated physiological fluids.

Workflow:

  • Preparation: Dissolve EMC (1 mM) in Simulated Sweat (pH 5.5) and Simulated Plasma (pH 7.4).

  • Incubation: Shake at 32°C (skin temp) and 37°C (body temp).

  • Sampling: Aliquot at T=0, 1h, 4h, 8h, 24h. Quench with cold acetonitrile.

  • Analysis: HPLC-UV or GC-MS quantification of released l-Menthol.

  • Calculation: Plot % Hydrolysis vs. Time to determine half-life (

    
    ).
    

Signal Transduction Visualization

Understanding the downstream effect of EMC (via Menthol) helps in predicting sensory effects beyond simple "cooling," such as mild analgesia.

TRPM8_Signaling Ligand Released l-Menthol TRPM8 TRPM8 Channel (Closed) Ligand->TRPM8 Binding TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca Ca2+ Influx TRPM8_Open->Ca Na Na+ Influx TRPM8_Open->Na Depol Membrane Depolarization Ca->Depol Na->Depol AP Action Potential (A-delta / C fibers) Depol->AP Sensation Cooling Sensation (Somatosensory Cortex) AP->Sensation

Figure 2: TRPM8 activation cascade. EMC feeds into this pathway at the "Ligand" stage post-hydrolysis.

References

  • Eccles, R. (1994). "Menthol and Related Cooling Compounds."[1][2][3][4][5][6][7][8][9] Journal of Pharmacy and Pharmacology. Link

  • Behrendt, H.J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology. Link

  • Sherkheli, M.A., et al. (2010). "Supercooling agent WS-12 selectively activates the TRPM8 channel." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • PubChem. (2024). "Ethyl Menthyl Carbonate - Compound Summary." National Library of Medicine. Link

  • Leffingwell, J.C. (2009). "Cooling Ingredients and Their Mechanism of Action."[3][5] Leffingwell & Associates. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Ethyl l-Menthyl Carbonate Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, cosmetic formulation, and food science, the precise quantification of active ingredients and formulation components is paramount. Ethyl l-Menthyl Carbonate, a versatile compound utilized for its cooling and sensory properties, is no exception. Ensuring the accuracy and reliability of its measurement across various matrices requires a robust analytical approach. This guide provides an in-depth comparison of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the quantification of Ethyl l-Menthyl Carbonate. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the optimal method for your specific application.

The Analytical Challenge: Quantifying Ethyl l-Menthyl Carbonate

Ethyl l-Menthyl Carbonate is a relatively volatile and non-polar compound, characteristics that immediately suggest Gas Chromatography as a viable analytical option.[1] However, its presence in complex matrices such as creams, gels, or oral solutions necessitates a careful consideration of sample preparation and potential interferences, bringing HPLC into the field of contention.[2] The choice between these two powerful techniques is not merely a matter of preference but a scientifically driven decision based on the analyte's properties, the sample matrix, and the desired analytical outcome.

Gas Chromatography with Flame Ionization Detection (GC-FID): The Volatility Advantage

Gas Chromatography is a highly efficient separation technique designed for the analysis of volatile and thermally stable compounds.[3] Given that Ethyl l-Menthyl Carbonate can be readily vaporized without degradation, GC is an excellent candidate for its quantification. The Flame Ionization Detector (FID) is particularly well-suited for this analysis due to its high sensitivity to organic compounds and a wide linear range.

Experimental Protocol: GC-FID Quantification

1. Sample Preparation: The Critical First Step

The goal of sample preparation is to extract Ethyl l-Menthyl Carbonate from its matrix and present it in a volatile organic solvent suitable for GC analysis.[4][5]

  • For Liquid Formulations (e.g., solutions, sprays):

    • Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ethyl l-Menthyl Carbonate into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and extraction.

    • Allow the solution to return to room temperature and dilute to volume with methanol.

    • Perform a further 1:10 dilution with methanol to bring the concentration into the calibrated range (e.g., ~20 µg/mL).

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a GC vial.

  • For Semi-Solid Formulations (e.g., creams, gels):

    • Accurately weigh approximately 1 g of the formulation into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable non-polar solvent like hexane or dichloromethane.

    • Vortex for 5 minutes to disperse the sample.

    • Use ultrasound-assisted extraction (UAE) for 20 minutes to enhance recovery.[6]

    • Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

    • Carefully transfer the supernatant to a clean vial and, if necessary, perform further dilutions to achieve the target concentration.

2. Chromatographic Conditions

The choice of the GC column is critical. A mid-polarity column, such as a 35% diphenyl / 65% dimethyl polysiloxane phase, provides excellent resolution for compounds like carbonates.[7]

  • Column: TraceGOLD TG-35MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless or with a suitable split ratio, e.g., 20:1, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector: FID at 260°C.

Method Validation: A Self-Validating System

Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its purpose.[8][9][10]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 (5-50 µg/mL)
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.3 µg/mL
Specificity No interference from placeboPeak purity > 99.5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Versatility for Non-Volatiles

While GC is a strong candidate, HPLC offers advantages, particularly for less volatile compounds or when analyzing formulations with non-volatile excipients that could contaminate a GC system.[11] HPLC is a highly versatile technique suitable for a wide range of analytes.[2] Since Ethyl l-Menthyl Carbonate lacks a strong chromophore, detection in the low UV range (e.g., 210-220 nm) is necessary.

Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation

Sample preparation for HPLC focuses on dissolving the sample in the mobile phase or a compatible solvent.

  • Accurately weigh a sample portion containing approximately 10 mg of Ethyl l-Menthyl Carbonate into a 50 mL volumetric flask.

  • Add 30 mL of the mobile phase (e.g., Acetonitrile:Water 60:40 v/v) and sonicate for 15 minutes.

  • Allow the solution to cool and dilute to volume with the mobile phase.

  • Perform further dilutions as needed to reach the desired concentration.

  • Filter through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.

2. Chromatographic Conditions

A reversed-phase C18 column is a standard choice for moderately non-polar compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 215 nm.

Method Validation: Ensuring Reliability

Similar to the GC method, the HPLC procedure must be rigorously validated.[12]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9992 (10-100 µg/mL)
Accuracy 98.0% - 102.0% recovery99.1% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%RSD = 1.1%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:11 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:13 µg/mL
Specificity No interference from placeboPeak purity > 99.0%

Visualization of Analytical Workflows

To better understand the process flow for each technique, the following diagrams illustrate the key stages from sample receipt to final data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Prep1 Weigh Sample Prep2 Solvent Extraction (e.g., Methanol) Prep1->Prep2 Prep3 Dilution & Filtration Prep2->Prep3 GC_Inject Inject into GC Prep3->GC_Inject GC_Separation Separation on TG-35MS Column GC_Inject->GC_Separation GC_Detect FID Detection GC_Separation->GC_Detect Data_Acq Chromatogram Acquisition GC_Detect->Data_Acq Data_Int Peak Integration Data_Acq->Data_Int Data_Quant Quantification (vs. Standard) Data_Int->Data_Quant

Caption: Workflow for GC-FID Quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Prep1 Weigh Sample Prep2 Dissolution in Mobile Phase Prep1->Prep2 Prep3 Dilution & Filtration Prep2->Prep3 HPLC_Inject Inject into HPLC Prep3->HPLC_Inject HPLC_Separation Separation on C18 Column HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection (215 nm) HPLC_Separation->HPLC_Detect Data_Acq Chromatogram Acquisition HPLC_Detect->Data_Acq Data_Int Peak Integration Data_Acq->Data_Int Data_Quant Quantification (vs. Standard) Data_Int->Data_Quant

Caption: Workflow for HPLC-UV Quantification.

Cross-Validation: An Objective Comparison

FeatureGC-FIDHPLC-UVRationale & Causality
Sensitivity Very High (LOD ~0.1 µg/mL)Moderate (LOD ~1 µg/mL)FID is inherently more sensitive to hydrocarbons than UV detection for a weak chromophore.
Analysis Speed Faster Run Times (typically < 15 min)Slower Run Times (typically 10-20 min)The use of a gaseous mobile phase in GC allows for faster linear velocities and quicker separations.[11]
Sample Throughput HighModerateShorter run times directly translate to higher sample throughput.
Solvent Consumption Very LowHighGC uses small amounts of carrier gas, whereas HPLC requires continuous consumption of expensive and disposable organic solvents.[2]
Robustness HighHighBoth techniques are highly robust when methods are properly developed and validated.
Matrix Compatibility Requires volatile/thermally stable matrix components.Excellent for a wide range of matrices, including non-volatile salts and excipients.[11]GC inlet can be contaminated by non-volatile materials, whereas HPLC diverts them to waste.
Cost of Operation LowerHigherThe primary cost driver for HPLC is the high consumption and disposal cost of solvents.[1]

Decision Framework: Selecting the Appropriate Method

The choice between GC-FID and HPLC-UV is contingent on the specific analytical needs. The following decision tree provides a logical pathway for method selection.

Decision_Tree Start Start: Quantify Ethyl l-Menthyl Carbonate Matrix Is the sample matrix complex with non-volatile components (e.g., salts, polymers)? Start->Matrix Sensitivity Is trace-level analysis (sub-ppm) required? Matrix->Sensitivity No Use_HPLC Use HPLC-UV Matrix->Use_HPLC Yes Throughput Is high sample throughput a critical requirement? Sensitivity->Throughput No Use_GC Use GC-FID Sensitivity->Use_GC Yes Throughput->Use_GC Yes Consider_HPLC Consider HPLC-UV Throughput->Consider_HPLC No Consider_GC Consider GC-FID (with robust sample prep)

Caption: Decision tree for method selection.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantification of Ethyl l-Menthyl Carbonate.

GC-FID is the superior choice when high sensitivity, high throughput, and low operational costs are the primary drivers. It is particularly well-suited for quality control environments where large numbers of samples of a relatively clean matrix are analyzed.

HPLC-UV is the more versatile and robust option when dealing with complex or unknown sample matrices that may contain non-volatile components. Its broader applicability makes it an invaluable tool in research and development settings where a wide variety of formulations are being investigated.

Ultimately, the choice of method should be guided by a thorough understanding of the sample, the analytical requirements, and the resources available. A proper method validation, following ICH guidelines, is non-negotiable and ensures that the chosen method will provide accurate, reliable, and reproducible data, safeguarding the quality and efficacy of the final product.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link][8]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][9]

  • Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link][2]

  • Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link][11]

  • Scion Instruments. (n.d.). Sample preparation GC-MS. Scion Instruments. [Link][3]

  • Farajzadeh, M. A., et al. (2012). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. ResearchGate. [Link][13]

  • Metrolab. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Metrolab. [Link][1]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][10]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link][14]

  • UC Davis Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis. [Link][4]

  • Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]

  • Integrated Liner Technologies. (2024). A Guide to GC Sample Preparation. ILT. [Link][5]

  • Perez-Carceles, M.D., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PMC. [Link][6]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link][12]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Virginia Tech. [Link][15]

  • Thermo Fisher Scientific. (n.d.). Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. Cromlab. [Link][7]

Sources

A Comparative Guide to the Performance of Ethyl l-Menthyl Carbonate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical and transdermal drug delivery, the pursuit of excipients that can simultaneously enhance therapeutic efficacy and patient compliance is paramount. Ethyl l-Menthyl Carbonate, a derivative of the well-known cooling agent l-menthol, has emerged as a promising candidate, offering potential benefits as both a cooling agent and a penetration enhancer. This guide provides a comprehensive analysis of the performance of Ethyl l-Menthyl Carbonate in various drug delivery systems, offering a comparative perspective against established alternatives and detailing the experimental methodologies required for its evaluation.

Understanding Ethyl l-Menthyl Carbonate: Physicochemical Profile and Rationale for Use

Ethyl l-Menthyl Carbonate (C13H24O3, Molar Mass: 228.33 g/mol ) is an ester of l-menthol and carbonic acid.[1] Its molecular structure, inheriting the bulky menthyl group, suggests a lipophilic character, a key attribute for interaction with the stratum corneum, the primary barrier of the skin.[2] The rationale for its use in drug delivery is twofold:

  • As a Cooling Agent: Similar to its parent compound, menthol, Ethyl l-Menthyl Carbonate is expected to elicit a cooling sensation upon topical application. This physiological effect can provide symptomatic relief in various conditions and improve the overall sensory experience of a formulation. The cooling effect of menthol and its derivatives is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed in sensory neurons.[3]

  • As a Penetration Enhancer: Menthol and its derivatives have been widely studied for their ability to enhance the permeation of drugs across the skin.[4][5] The proposed mechanisms include disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion.[2][6] It is hypothesized that Ethyl l-Menthyl Carbonate shares this capability, potentially offering a favorable balance between efficacy and reduced skin irritation compared to menthol.[4][7]

Table 1: Physicochemical Properties of Ethyl l-Menthyl Carbonate

PropertyValueSource
Molecular FormulaC13H24O3[1]
Molar Mass228.33 g/mol [1]
IUPAC Nameethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate[1]

Comparative Performance Analysis: Ethyl l-Menthyl Carbonate vs. Alternatives

While direct comparative studies on Ethyl l-Menthyl Carbonate are limited, we can infer its potential performance by examining data on menthol and other cooling agents/penetration enhancers.

Cooling Effect

The cooling sensation is a key attribute for patient acceptance of topical products. The intensity and duration of this effect are critical parameters.

Table 2: Qualitative Comparison of Cooling Agents

Cooling AgentIntensityDurationOdor ProfilePotential for Irritation
l-Menthol HighModerateStrong, mintyHigh at higher concentrations[8]
Menthyl Lactate ModerateLongMildLow
Ethyl l-Menthyl Carbonate (Expected) Moderate to HighModerate to LongMilder than mentholPotentially lower than menthol
Icilin Very HighLongOdorlessLow
WS-3 HighModerateLowLow

Causality: The structural modification from a hydroxyl group in menthol to a carbonate ester in Ethyl l-Menthyl Carbonate may alter its interaction with the TRPM8 receptor, potentially leading to a more prolonged, albeit possibly less intense, cooling sensation with reduced volatility and odor.

Penetration Enhancement

The ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin is a critical function for transdermal drug delivery systems.

Table 3: Comparison of Penetration Enhancers

EnhancerMechanism of ActionEfficacyOptimal Concentration
l-Menthol Disrupts stratum corneum lipids, increases lipid fluidity[2][6]High for various drugs[9][10]1-10%
Ethanol Acts as a solvent, extracts lipids, and alters protein conformationModerate to High20-70%
Oleic Acid Increases lipid fluidity by creating separate domainsHigh, particularly for lipophilic drugs1-5%
Propylene Glycol Hydrates the stratum corneum, acts as a solventModerate5-20%
Ethyl l-Menthyl Carbonate (Hypothesized) Similar to menthol, disruption of lipid bilayersPotentially comparable to mentholTo be determined

Causality: The lipophilicity of Ethyl l-Menthyl Carbonate is expected to facilitate its partitioning into the stratum corneum, where the menthyl moiety can disrupt the ordered lipid structure, creating pathways for drug molecules to permeate more easily. Its larger molecular size compared to menthol might influence its diffusion within the skin and its specific interaction with lipid bilayers.

Performance in Different Delivery Systems

The choice of delivery system is crucial for optimizing the performance of both the API and the excipients. Here, we explore the potential of Ethyl l-Menthyl Carbonate in three key systems.

Microemulsions

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant. Their ability to solubilize both lipophilic and hydrophilic drugs and their inherent penetration-enhancing properties make them an attractive delivery vehicle.

  • Expected Role of Ethyl l-Menthyl Carbonate:

    • Oil Phase Component: Due to its lipophilic nature, it could be incorporated as part of the oil phase.

    • Penetration Enhancer: It would work synergistically with the microemulsion structure to enhance drug permeation.

    • Cooling Agent: Provide a cooling sensation upon application.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages such as controlled release, protection of labile drugs, and good tolerability.

  • Expected Role of Ethyl l-Menthyl Carbonate:

    • Lipid Matrix Modifier: It could be incorporated into the lipid matrix to modify its crystallinity and drug loading capacity.

    • Surface Modifier: Adsorption onto the nanoparticle surface could provide a cooling effect and enhance skin interaction.

    • Co-surfactant: Its amphiphilic character might allow it to act as a co-surfactant, stabilizing the nanoparticle dispersion.

Transdermal Patches

Transdermal patches are designed for controlled, prolonged drug delivery into the systemic circulation. The inclusion of a penetration enhancer is often critical for their efficacy.

  • Expected Role of Ethyl l-Menthyl Carbonate:

    • Penetration Enhancer in the Matrix: Incorporated directly into the drug-in-adhesive or matrix-type patch to facilitate drug release and skin permeation.[11]

    • Cooling Sensation: Offer an immediate cooling sensation upon patch application, improving patient comfort.

Experimental Protocols for Performance Evaluation

To substantiate the hypothesized benefits of Ethyl l-Menthyl Carbonate, rigorous experimental evaluation is necessary. The following protocols provide a framework for comparative studies.

In Vitro Drug Release Study

This study assesses the rate and extent of drug release from the delivery system.

Methodology:

  • Apparatus: Franz diffusion cell apparatus.

  • Membrane: Synthetic membrane (e.g., polysulfone, cellulose acetate) appropriate for the formulation.

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, or another suitable medium ensuring sink conditions.

  • Procedure: a. Mount the membrane on the Franz diffusion cell. b. Apply a known quantity of the formulation (containing the API and Ethyl l-Menthyl Carbonate or a comparator) to the donor compartment. c. Maintain the receptor medium at 32 ± 0.5 °C and stir continuously. d. At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium. e. Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time. Calculate the release rate from the slope of the linear portion of the curve.

InVitroReleaseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Formulation (with Ethyl l-Menthyl Carbonate or Comparator) E1 Apply Formulation to Donor Compartment P1->E1 P2 Mount Synthetic Membrane on Franz Cell P2->E1 E2 Maintain Temperature (32°C) and Stirring E1->E2 E3 Withdraw Samples at Time Intervals E2->E3 A1 Analyze Drug Concentration (e.g., HPLC) E3->A1 A2 Calculate Cumulative Release and Release Rate A1->A2 ExVivoPermeationWorkflow Start Start: Prepare Skin Sample (Human or Porcine) FDC_Setup Mount Skin on Franz Diffusion Cell Start->FDC_Setup Formulation_App Apply Formulation to Stratum Corneum FDC_Setup->Formulation_App Incubation Incubate at 32°C with Stirring Formulation_App->Incubation Sampling Collect Samples from Receptor Compartment at Time Intervals Incubation->Sampling Analysis Analyze Drug Concentration (e.g., HPLC) Sampling->Analysis Data_Processing Calculate Flux (Jss), Permeability Coefficient (Kp), and Lag Time Analysis->Data_Processing End End: Comparative Performance Data Data_Processing->End

Caption: Workflow for Ex Vivo Skin Permeation Study.

Sensory Panel Analysis for Cooling Effect

This subjective evaluation quantifies the cooling sensation perceived by human volunteers.

Methodology:

  • Panelists: A trained panel of sensory assessors.

  • Procedure: a. Apply a standardized amount of the test formulation and control/comparator formulations to designated areas on the forearm of each panelist. b. Panelists rate the intensity of the cooling sensation at specified time intervals using a visual analog scale (VAS) or a labeled magnitude scale.

  • Data Analysis: Analyze the data statistically to compare the onset, intensity, and duration of the cooling effect between formulations.

Conclusion and Future Perspectives

Ethyl l-Menthyl Carbonate presents a compelling profile as a multifunctional excipient for topical and transdermal drug delivery. Its structural similarity to l-menthol suggests a dual role as a cooling agent and a penetration enhancer, with the potential for an improved safety and sensory profile. While direct comparative data remains to be fully established, the experimental frameworks outlined in this guide provide a robust methodology for its evaluation.

Future research should focus on direct, head-to-head comparisons of Ethyl l-Menthyl Carbonate with menthol and other enhancers in various delivery systems. Elucidating its precise mechanism of action on the stratum corneum and its interaction with the TRPM8 receptor will further solidify its position in the formulator's toolkit. The synthesis of this and other menthol derivatives also opens avenues for creating novel excipients with tailored properties for specific drug delivery challenges. [12]

References

  • Fujii, M., et al. (2019). Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles. Pharmaceutics, 11(8), 373. Available from: [Link]

  • Lv, W., et al. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Engineering in Life Sciences. Available from: [Link]

  • Semantic Scholar. (2019). Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles. Available from: [Link]

  • Zhao, X., et al. (2016). Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides. Iranian Journal of Pharmaceutical Research, 15(4), 841–851. Available from: [Link]

  • Nokhodchi, A., et al. (2012). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules, 17(1), 89-110. Available from: [Link]

  • Wang, D., & Meng, F. (2017). The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study. Journal of Molecular Modeling, 23(9), 264. Available from: [Link]

  • Wolkow, A., et al. (2008). Skin disposition of menthol after its application in the presence of drug substances. Journal of Pharmacy and Pharmacology, 60(11), 1457-1463. Available from: [Link]

  • Wang, D., & Meng, F. (2017). The permeability enhancing mechanism of menthol on skin lipids: a molecular dynamics simulation study. Journal of Molecular Modeling, 23(9), 264. Available from: [Link]

  • Martin, D., et al. (2006). The Role of Menthol in Skin Penetration from Topical Formulations of Ibuprofen 5% in vivo. British Journal of Clinical Pharmacology, 62(6), 677-681. Available from: [Link]

  • PubChem. Ethyl menthyl carbonate. National Center for Biotechnology Information. Available from: [Link]

  • Ettibaeva, M., et al. (2025). Synthesis, Characterization, and Potential Applications of Menthol-Amino Acid Ester Derivatives. Applied Biochemistry and Biotechnology. Available from: [Link]

  • Diomede, L., & Salmona, M. (2014). The soothing effect of menthol, eucalyptol and high-intensity cooling agents. Agro FOOD Industry Hi Tech, 25(3), 24-27. Available from: [Link]

  • Zhang, J. Q., et al. (2007). Preparation and Characterization of Solid Lipid Nanoparticles Containing Silibinin. Drug Delivery, 14(6), 381-387. Available from: [Link]

  • Lv, W., et al. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Engineering in Life Sciences. Available from: [Link]

  • Soral, A., et al. (2025). Review of Transdermal Patches Including Menthol Crystal and Eucalyptus Oil: Design, Manufacturing, Development, and Physicochemical Assessment. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Wang, L., et al. (2016). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. Catalysis Science & Technology, 6(10), 3466-3474. Available from: [Link]

  • Patel, D., et al. (2024). Patent Landscape and Applications of Organic Menthol Crystals: An In-Depth Analysis of Emerging Trends and Industrial Applications. Cosmetics, 11(6), 164. Available from: [Link]

  • Elmowafy, M., et al. (2023). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Pharmaceutics, 15(11), 2586. Available from: [Link]

  • Ettibaeva, M., et al. (2025). Synthesis, Characterization, and Potential Applications of Menthol-Amino Acid Ester Derivatives. Applied Biochemistry and Biotechnology. Available from: [Link]

  • Li, Y., et al. (2025). Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. Food Chemistry, 465, 139561. Available from: [Link]

  • Paul, S., & Datta, A. (2018). Physicochemical characterization of solid lipid nanoparticles comprised of glycerol monostearate and bile salts. International Journal of Biological Macromolecules, 120(Pt A), 108-115. Available from: [Link]

  • Diomede, L., & Salmona, M. (2014). The soothing effect of menthol, eucalyptol and high-intensity cooling agents. Agro FOOD Industry Hi Tech, 25(3), 24-27. Available from: [Link]

  • Ravetti, S., et al. (2023). Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. Pharmaceutics, 15(9), 2329. Available from: [Link]

  • Kumar, A., et al. (2018). Formulation Development and In vitro Evaluation of Transdermal Patches of Tramadol HCl. Asian Journal of Research in Pharmaceutical Sciences, 8(2), 85-91. Available from: [Link]

  • Justia Patents. (2023). Topical analgesic gel compositions. Available from: [Link]

  • ResearchGate. (2025). Comparison between Ethanol and Diethyl Carbonate as Ethylating Agents for Ethyl Octyl Ether Synthesis over Acidic Ion-Exchange Resins. Available from: [Link]

  • Google Patents. (2011). SUBSTITUTED METHYLFORMYL REAGENTS AND METHOD OF USING SAME TO MODIFY PHYSICOCHEMICAL AND/OR PHARMACOKINETIC PROPERTIES OF COMPOU.
  • Carstens, E., et al. (2010). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. Journal of Neurophysiology, 104(5), 2911-2923. Available from: [Link]

  • ACS Publications. (2020). Experimental Investigation and Modeling of Cocrystal Formation in L-Menthol/Thymol Eutectic System. Available from: [Link]

  • Mitchell Lab. (2022). Elucidating lipid nanoparticle properties and structure through biophysical analyses. Available from: [Link]

  • ResearchGate. (2025). Sensory irritation and coolness produced by menthol: Evidence for selective desensitization of irritation. Available from: [Link]

  • AZoM. (2025). Characterizing Lipid Nanoparticles and Liposomes. Available from: [Link]

  • Algahtani, M. S., et al. (2025). Permeation Enhancer in Microemulsions and Microemulsion-Based Gels: A Comparison of Diethylene Glycol Monoethyl Ether and Oleyl Alcohol. Gels, 11(1), 1. Available from: [Link]

  • Mansurov, D. A., et al. (2025). Relationship between structural properties and biological activity of (-)-menthol and some menthyl esters. Computational Biology and Chemistry, 115, 108357. Available from: [Link]

  • Google Patents. (2002). Compounds derived from menthol and use as refreshing agent.
  • Google Patents. (2012). SUBSTITUTED METHYLFORMYL REAGENTS AND METHOD OF USING SAME TO MODIFY PHYSICOCHEMICAL AND/OR PHARMACOKINETIC PROPERTIES OF COMPOU.

Sources

A Comparative Benchmarking Guide to Ethyl l-Menthyl Carbonate as a Phase Change Material for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Precise Temperature Control in Pharmaceuticals

In the realm of drug development and logistics, maintaining a stable temperature environment is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety and efficacy of therapeutic products. Biologics, vaccines, and numerous small-molecule drugs are exquisitely sensitive to temperature fluctuations, which can lead to irreversible degradation, loss of potency, and the formation of harmful byproducts. Phase Change Materials (PCMs) are a cornerstone of modern cold chain and temperature-controlled logistics, offering a robust and passive means of maintaining specific temperature ranges during transit and storage.[1]

This guide provides an in-depth technical comparison of Ethyl l-Menthyl Carbonate (EMC) as a promising PCM, benchmarked against other commercially available and scientifically relevant alternatives. The focus is on materials with a phase transition temperature in the controlled room temperature (CRT) range of 20°C to 25°C, a critical window for the storage and transport of many pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of PCMs for their specific applications.

Understanding the Key Performance Metrics of Phase Change Materials

The selection of an appropriate PCM is a multi-faceted decision, hinging on a range of thermophysical properties. The ideal PCM for pharmaceutical applications should exhibit a high latent heat of fusion, a melting point precisely within the desired temperature range, high thermal conductivity for efficient heat transfer, excellent thermal and chemical stability over numerous cycles, and, of course, be non-toxic and environmentally benign.

Here, we delve into the critical parameters that will form the basis of our comparison:

  • Melting Point (°C): The temperature at which the material transitions from solid to liquid. This is the most critical parameter for maintaining a specific temperature.

  • Latent Heat of Fusion (J/g): The amount of energy absorbed by the PCM during melting. A higher latent heat capacity translates to a longer duration of temperature maintenance.

  • Thermal Conductivity (W/m·K): The rate at which heat is transferred through the material. Higher thermal conductivity allows for faster charging and discharging of the PCM.

  • Thermal Stability: The ability of the PCM to retain its thermophysical properties after repeated freeze-thaw cycles.

Comparative Analysis of Ethyl l-Menthyl Carbonate and Alternative PCMs

The following table summarizes the key thermophysical properties of Ethyl l-Menthyl Carbonate and a selection of alternative PCMs with melting points in the 20-25°C range. The alternatives include a ternary eutectic mixture of fatty acids, a salt hydrate eutectic, and two commercially available organic PCMs.

Phase Change Material Melting Point (°C) Latent Heat of Fusion (J/g) Thermal Conductivity (Solid) (W/m·K) Thermal Conductivity (Liquid) (W/m·K) Material Type
Ethyl l-Menthyl Carbonate (EMC) 20.5~104.5 (Calculated from 23.86 kJ/mol)[2]Not Experimentally DeterminedNot Experimentally DeterminedOrganic Carbonate
Ternary Eutectic Fatty Acid (Capric/Lauric/Palmitic Acid)19.92[3]135.49[3]Not SpecifiedNot SpecifiedOrganic (Fatty Acid)
CaCl2·6H2O/MgCl2·6H2O Eutectic (Composite) 23.5[4]73.55 (for composite with expanded perlite)[4]0.144 (for composite with expanded perlite)[5]Not SpecifiedInorganic (Salt Hydrate)
PureTemp 23 23[6]201[6]0.25[6]0.15[6]Organic (Biobased)
Rubitherm RT22HC 22 (Peak)[7]190[7]0.2[7]0.2[7]Organic (Paraffin)

Expert Insights on the Comparative Data:

  • Ethyl l-Menthyl Carbonate (EMC): With a melting point of 20.5°C, EMC is well-positioned for applications requiring temperature maintenance at the lower end of the CRT range. Its calculated latent heat of fusion is moderate. The lack of experimental data on thermal conductivity and stability is a significant knowledge gap that necessitates further investigation for a complete performance assessment.

  • Ternary Eutectic Fatty Acid: This mixture offers a melting point very close to that of EMC and a higher latent heat of fusion, suggesting a greater capacity for thermal energy storage. Fatty acids are generally lauded for their congruent melting, low subcooling, and biocompatibility.[4] However, like many organic PCMs, they tend to have low thermal conductivity.

  • Salt Hydrate Eutectic: While offering a suitable melting point, the presented data for the CaCl2·6H2O/MgCl2·6H2O eutectic is for a composite material. This complicates a direct comparison of intrinsic material properties. Salt hydrates typically boast high latent heat and thermal conductivity but can suffer from issues like subcooling and incongruent melting, which can affect their long-term stability.

  • Commercial Organic PCMs (PureTemp 23 & Rubitherm RT22HC): These materials represent the current industry standard for organic PCMs in this temperature range. They both offer significantly higher latent heat of fusion compared to the calculated value for EMC and the fatty acid eutectic. Their thermal conductivities are typical for organic materials. PureTemp 23 is marketed as a biobased product, which may be an important consideration for sustainability initiatives.[6] Rubitherm RT22HC is a paraffin-based PCM, a well-established class of materials known for their reliability.[7]

Experimental Protocols for PCM Characterization

To ensure scientific integrity and enable reproducible comparisons, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the key thermophysical properties of PCMs, grounded in established ASTM and ISO standards.

Differential Scanning Calorimetry (DSC) for Melting Point and Latent Heat of Fusion

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures (like melting point) and the enthalpy of transitions (latent heat of fusion).

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[8][9][10][11]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into an aluminum DSC pan. Seal the pan hermetically to prevent any mass loss during the experiment.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium) according to the manufacturer's instructions.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 40°C).[10]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

  • Data Analysis:

    • The melting point is determined as the peak temperature of the endothermic melting peak on the heating curve.

    • The latent heat of fusion is calculated by integrating the area under the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of PCM prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Equilibrate at 0°C prep2->dsc1 dsc2 Heat at 10°C/min to 40°C dsc1->dsc2 dsc3 Isothermal Hold dsc2->dsc3 dsc4 Cool at 10°C/min to 0°C dsc3->dsc4 data1 Determine Melting Point (Peak Temperature) dsc4->data1 data2 Calculate Latent Heat (Peak Area) dsc4->data2

DSC Experimental Workflow
Thermogravimetric Analysis (TGA) for Thermal Stability

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the decomposition temperature and assess the thermal stability of the material.

Standard: ISO 11358-1 - Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles.[12]

Step-by-Step Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the PCM into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate to prevent oxidative degradation.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the percentage of initial mass as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of PCM prep2 Place in TGA Crucible prep1->prep2 tga1 Heat from Ambient to 500°C prep2->tga1 tga2 Constant Heating Rate (10°C/min) tga1->tga2 tga3 Inert Atmosphere (Nitrogen) tga1->tga3 data1 Plot Mass vs. Temperature tga1->data1 data2 Determine Decomposition Onset data1->data2

TGA Experimental Workflow
Measurement of Thermal Conductivity

Principle: Various methods can be employed to measure thermal conductivity, including the transient plane source (TPS) and transient hot-wire methods. These techniques involve applying a heat pulse to the sample and measuring the temperature response over time to calculate the thermal conductivity.

Standard: ASTM C1784 - Standard Test Method for Using a Heat Flow Meter Apparatus for Measuring Thermal Storage Properties of Phase Change Materials and Products.[13]

General Procedure (Transient Method):

  • Sample Preparation: The PCM sample is placed in a sample holder, ensuring good thermal contact with the sensor. The measurement is performed on both the solid and liquid phases of the material.

  • Measurement: A sensor (e.g., a hot-wire or a plane sensor) is placed in the sample. A short electrical pulse is sent through the sensor, causing a small increase in temperature.

  • Data Acquisition: The temperature rise of the sensor is recorded as a function of time.

  • Calculation: The thermal conductivity is calculated from the temperature versus time data using a mathematical model that describes the heat flow from the sensor into the sample.

Logical Framework for PCM Selection

The selection of the optimal PCM is a decision-making process that balances performance, cost, and safety. The following diagram illustrates a logical workflow for selecting a PCM for a pharmaceutical application.

PCM_Selection_Logic start Define Application Requirements temp_range Required Temperature Range (e.g., 20-25°C) start->temp_range duration Required Duration of Temperature Control start->duration constraints Cost, Safety, and Sustainability Constraints start->constraints pcm_screening Screen Potential PCMs temp_range->pcm_screening duration->pcm_screening constraints->pcm_screening melting_point Melting Point within Range? pcm_screening->melting_point Yes final_selection Final PCM Selection pcm_screening->final_selection No (Re-evaluate Requirements) melting_point->pcm_screening No latent_heat Sufficient Latent Heat? melting_point->latent_heat Yes latent_heat->pcm_screening No stability Adequate Thermal Stability? latent_heat->stability Yes stability->pcm_screening No characterization Experimental Characterization stability->characterization dsc_analysis DSC (Melting Point, Latent Heat) characterization->dsc_analysis tga_analysis TGA (Thermal Stability) characterization->tga_analysis tc_analysis Thermal Conductivity Measurement characterization->tc_analysis dsc_analysis->final_selection tga_analysis->final_selection tc_analysis->final_selection

Logical Workflow for PCM Selection

Conclusion and Future Outlook

Ethyl l-Menthyl Carbonate presents itself as a viable candidate for phase change material applications within the controlled room temperature range, particularly for scenarios requiring maintenance around 20.5°C. Its primary advantages lie in its organic nature, which generally implies congruent melting and good chemical stability. However, for it to be confidently adopted in critical pharmaceutical applications, a more comprehensive experimental characterization is essential. Specifically, experimental data on its thermal conductivity and a detailed thermogravimetric analysis are needed to fully assess its performance against established commercial PCMs.

The alternative PCMs benchmarked in this guide, including fatty acid eutectics and commercial organic PCMs like PureTemp 23 and Rubitherm RT22HC, currently offer more complete datasets and, in the case of the commercial products, significantly higher latent heat of fusion. The choice among these materials will ultimately depend on the specific requirements of the application, including the precise temperature setpoint, the required duration of temperature control, and considerations of cost and sustainability.

As the demand for sophisticated and reliable temperature-controlled logistics in the pharmaceutical industry continues to grow, the development and thorough characterization of novel PCMs like Ethyl l-Menthyl Carbonate will be crucial. Future research should focus on obtaining the missing experimental data for EMC and on long-term cycling studies to validate its performance and stability over the lifetime of its intended use.

References

  • Characterization of Fatty Acids as Biobased Organic Materials for Latent Heat Storage. (2021). National Institutes of Health. [Link]

  • RT22HC - Rubitherm Technologies GmbH. (2020). Rubitherm. [Link]

  • ASTM C1784 Standard Test Method for Using a Heat Flow Meter Apparatus for Measuring Thermal Storage Properties of Phase Change Materials and Products. (2020). ASTM International. [Link]

  • Preparation and Properties of Capric-Lauric-Palmitic Acid Eutectic Mixtures/Expanded Graphite Composite as Phase Change Materials for Energy Storage. (n.d.). Scientific.Net. [Link]

  • Heat capacity of ethylene carbonate and ethyl methyl carbonate for the liquid phase at elevated temperatures. (2025). ResearchGate. [Link]

  • The Regulation of Temperature Fluctuations and Energy Consumption in Buildings Using Phase Change Material–Gypsum Boards in Summer. (2024). MDPI. [Link]

  • PureTemp® Thermal Energy Storage Materials PureTemp 23 Technical Information. (n.d.). PureTemp. [Link]

  • Chemical Properties of Ethyl L-menthyl carbonate (CAS 35106-15-1). (n.d.). Cheméo. [Link]

  • Thermal Properties and Reliabilities of Lauric Acid-Based Binary Eutectic Fatty Acid as a Phase Change Material for Building Energy Conservation. (2022). ACS Omega. [Link]

  • Latent Heat Storage with Phase Change Materials (PCMs). (2025). ResearchGate. [Link]

  • D3418 − 12´1 - Standard Test Method for - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2012). ASTM International. [Link]

  • ethyl methyl carbonate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. [Link]

  • Phase change materials for thermal energy storage in industrial applications. (n.d.). PMC - NIH. [Link]

  • Characterization of MgCl2·6H2O-Based Eutectic/Expanded Perlite Composite Phase Change Material with Low Thermal Conductivity. (n.d.). PMC - NIH. [Link]

  • PCM RT-line - Rubitherm Technologies GmbH. (n.d.). Rubitherm. [Link]

  • Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.). ASTM International. [Link]

  • Puretemp® products properties. (n.d.). ResearchGate. [Link]

  • Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method. (n.d.). PubMed Central. [Link]

  • Main parameters of Rubitherm RT22HC paraffin. (n.d.). ResearchGate. [Link]

  • Preparation and Properties of Capric-Lauric-Palmitic Acid Eutectic Mixtures/Expanded Graphite Composite as Phase Change Materials for Energy Storage. (n.d.). Scientific.Net. [Link]

  • Preparation of energy storage materials working at 20–25 °C as a cold source for long-term stable operation. (n.d.). ResearchGate. [Link]

  • Experimental and Numerical Study of the Impact of Pressure During the Pyrolysis of Diethyl Carbonate and Ethyl Methyl Carbonate. (n.d.). MDPI. [Link]

  • Performance and Stability of CaCl2·6H2O-Based Phase Change Materials. (n.d.). University of South Florida. [Link]

  • Analysis of Ethylene Carbonate and Ethyl Methyl Carbonate by GC/FID on a TraceGOLD TG-35MS Column. (n.d.). cromlab-instruments.es. [Link]

  • (PDF) Thermogravimetric Method Validation And Study Of Lanthanum Carbonate Octahydrate And Its Degradants. (2025). ResearchGate. [Link]

  • Thermal conductivity of diethyl carbonate in liquid phase. (2025). ResearchGate. [Link]

  • WEBINAR: Thermal Storage and Management using PCM (Phase Change Material). (2016). Advanced Cooling Technologies. [Link]

  • Benchmarking of useful phase change materials for a building application. (n.d.). Repositori Obert UdL. [Link]

  • How Does PCMS Enhances Medicine Delivery, Vaccination, and Medicinal Transport. (n.d.). Pluss Advanced Technologies. [Link]

  • A Low-Temperature Phase Change Material Based on Capric-Stearic Acid/Expanded Graphite for Thermal Energy Storage. (2021). PMC - NIH. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. [Link]

  • PureTemp technical and safety data sheets. (2021). PureTemp. [Link]

  • Preparation and thermal properties of capric acid/palmitic acid eutectic mixture as a phase change energy storage material. (2025). ResearchGate. [Link]

  • Crucial Properties of Phase Change Materials in Thermal Energy Storage. (2020). AZoM. [Link]

  • High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. (n.d.). ASME Digital Collection. [Link]

  • Understanding PCMs. (2021). PureTemp. [Link]

  • Properties obtained from Rubitherm data sheetsfor RT22 HC. (n.d.). ResearchGate. [Link]

  • Thermal properties of n-pentadecane, n-heptadecane and n-nonadecane in the solid/liquid phase. (2015). Universidad Complutense de Madrid. [Link]

  • Thermal energy storage with tunable melting point phase change materials. (n.d.). Advanced Cooling Technologies. [Link]

  • The Thermal Behavior of Building Materials Using Phase Change Materials (PCMs) to Enhance Energy Efficiency. (2025). Mansoura Engineering Journal. [Link]

  • Thermodynamic analysis for synthesis of ethyl methyl carbonate from dimethyl carbonate and diethyl carbonate. (2025). ResearchGate. [Link]

  • Chemical Properties of Ethyl L-menthyl carbonate (CAS 35106-15-1). (n.d.). Cheméo. [Link]

  • Thermal Properties and Enhanced Thermal Conductivity of Capric Acid/Diatomite/Carbon Nanotube Composites as Form-Stable Phase Change Materials for Thermal Energy Storage. (2019). ACS Omega. [Link]

  • THERMAL ENERGY STORAGE USING CALCIUM CHLORIDE HEXAHYDRATE. (n.d.). Semantic Scholar. [Link]

  • ASTM D3418 - Applied Technical Services. (n.d.). Applied Technical Services. [Link]

  • INTERNATIONAL STANDARD ISO 11358-2. (n.d.). ISO. [Link]

  • PureTemp® Thermal Energy Storage Materials PureTemp 20 Technical Information. (n.d.). PureTemp. [Link]

  • Phase Equilibrium of n-Nonane + n-Decane for Low-Temperature Thermal Energy Storage. (n.d.). Spectroscopy@IKU. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Ethyl l-Menthyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and statistical analysis framework for Ethyl l-Menthyl Carbonate, a molecule of significant interest in cosmetic, pharmaceutical, and sensory applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental design and data interpretation, ensuring scientific integrity and actionable insights. We will explore the synthesis, physicochemical properties, and key performance characteristics of Ethyl l-Menthyl Carbonate, comparing it with established alternatives and providing robust methodologies for its evaluation.

Introduction: The Case for a Novel Sensory Agent

The demand for effective and pleasant sensory agents is ever-present. While l-menthol is the gold standard for inducing a cooling sensation, its strong minty odor and high volatility can be undesirable in certain formulations.[1] This has driven the development of synthetic cooling agents like N-ethyl-p-menthane-3-carboxamide (WS-3) and 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23), which offer potent cooling with reduced odor and volatility.[2]

Ethyl l-Menthyl Carbonate emerges as a compelling alternative within this landscape. As a carbonate ester of l-menthol, it is hypothesized to provide a smooth, long-lasting cooling effect with significantly lower volatility and a more neutral odor profile compared to its parent alcohol. Furthermore, its ester structure suggests potential utility as a skin permeation enhancer for topical drug delivery systems. This guide will provide the experimental and statistical framework to rigorously test these hypotheses.

Physicochemical Characterization

A thorough understanding of a molecule's physical and chemical properties is the foundation of formulation science. These properties dictate its solubility, stability, and interaction with biological systems.

PropertyValueUnitSource
IUPAC Name ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate-[3]
CAS Number 35106-15-1-[3]
Molecular Formula C₁₃H₂₄O₃-[3]
Molecular Weight 228.33 g/mol [3]
Normal Boiling Point 605.32 (Predicted)K[4]
logP (Octanol/Water) 3.620 (Predicted)-[4]
Water Solubility -3.47 (Log10 of mol/l, Predicted)-[4]

The high predicted logP value suggests that Ethyl l-Menthyl Carbonate is highly lipophilic, indicating good solubility in oils and organic solvents but poor solubility in aqueous solutions.[4] This is a critical consideration for formulation development, pointing towards emulsion-based or anhydrous systems for optimal delivery.

Synthesis and Quality Control: A Statistical Approach to Optimization

Ethyl l-Menthyl Carbonate is typically synthesized via transesterification. A common and efficient route involves the reaction of a simple carbonate, such as diethyl carbonate or dimethyl carbonate, with l-menthol in the presence of a suitable catalyst.[5][6] The reaction with diethyl carbonate is shown below:

l-Menthol + Diethyl Carbonate ⇌ Ethyl l-Menthyl Carbonate + Ethanol

The primary challenge in synthesis is to maximize the yield of the desired product while minimizing unreacted starting materials and the formation of by-products. A Design of Experiments (DoE) approach is the most efficient methodology to achieve this.

Experimental Protocol: Synthesis Optimization using DoE
  • Factor Identification: Identify key reaction parameters that influence yield and purity. These typically include:

    • Reaction Temperature (°C)

    • Molar Ratio (l-Menthol:Diethyl Carbonate)

    • Catalyst Concentration (e.g., % w/w)

    • Reaction Time (hours)

  • Response Definition: Define the critical quality attributes (responses) to be measured.

    • Primary: Yield of Ethyl l-Menthyl Carbonate (%)

    • Secondary: Purity by Gas Chromatography (GC) Area %

  • DoE Design: Select an appropriate statistical design (e.g., Box-Behnken or Central Composite Design) to explore the parameter space efficiently. This allows for the investigation of linear, interaction, and quadratic effects of the factors on the responses.

  • Execution: Run the experiments according to the design matrix in a randomized order to minimize systematic error.

  • Analysis: Analyze the results using Analysis of Variance (ANOVA) to identify statistically significant factors and interactions. Generate a predictive model for the reaction yield.

Workflow for Synthesis Optimization

G cluster_prep Phase 1: Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Modeling Factors Identify Factors (Temp, Ratio, Catalyst) Responses Define Responses (Yield, Purity) Factors->Responses Design Select DoE Design (e.g., Box-Behnken) Responses->Design Execute Run Experiments (Randomized Order) Design->Execute Analyze Quantify Responses (GC-FID Analysis) Execute->Analyze ANOVA ANOVA Analysis (Identify Significant Factors) Analyze->ANOVA Model Generate Predictive Model (Response Surface) ANOVA->Model Optimize Determine Optimal Conditions Model->Optimize G Data Collect Intensity Scores (Time-Intensity Data) Normality Normality Test (Shapiro-Wilk) Data->Normality ANOVA Two-Way Repeated Measures ANOVA Normality->ANOVA Sig Significant Difference? (p < 0.05) ANOVA->Sig PostHoc Post-Hoc Test (e.g., Tukey's HSD) Sig->PostHoc Yes End No Significant Difference Sig->End No Conclusion Identify Superior Agent & Characterize Profile PostHoc->Conclusion

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl l-Menthyl Carbonate
Reactant of Route 2
Reactant of Route 2
Ethyl l-Menthyl Carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.